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Foundational

1H and 13C NMR spectrum assignments for 2-methyl-5-propylpyrimidine

Comprehensive 1 H and 13 C NMR Spectrum Assignments for 2-Methyl-5-propylpyrimidine: A Technical Guide for Structural Elucidation Executive Summary In modern drug development, substituted pyrimidines serve as privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectrum Assignments for 2-Methyl-5-propylpyrimidine: A Technical Guide for Structural Elucidation

Executive Summary

In modern drug development, substituted pyrimidines serve as privileged scaffolds, frequently appearing in kinase inhibitors, central nervous system (CNS) agents, and antimicrobial compounds. 2-Methyl-5-propylpyrimidine (CAS: 64171-53-5) is a highly versatile building block. However, precise structural elucidation of pyrimidine derivatives can be challenging due to the profound electronic perturbations introduced by the heteroaromatic ring.

This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments for 2-methyl-5-propylpyrimidine. By examining the mesomeric and inductive effects of the pyrimidine core, we establish a self-validating framework for spectral interpretation that researchers can apply to broader heterocyclic libraries.

Mechanistic Causality of Chemical Shifts

To accurately assign NMR spectra, one must first understand the electronic topology of the molecule. We do not merely memorize shift values; we derive them from first principles.

The Pyrimidine Core Electronics

The pyrimidine ring contains two highly electronegative nitrogen atoms at positions 1 and 3. These nitrogens exert strong electron-withdrawing effects through both inductive ( −I ) and mesomeric ( −M ) pathways.

  • C2, C4, and C6: These positions are highly electron-deficient because they are directly conjugated to the nitrogen atoms. Consequently, the carbon nuclei and their attached protons are severely deshielded.

  • C5: Position 5 is the only carbon on the ring that is not directly conjugated to the electron-withdrawing nitrogens via resonance. It remains the most electron-rich (or least electron-poor) position on the ring, resulting in a significant upfield shift relative to C2/C4/C6 .

Substituent Perturbations
  • The 2-Methyl Group: Attached to the highly deshielded C2 position, the methyl group exerts a weak electron-donating inductive effect ( +I ). Despite this, the C2 carbon remains heavily deshielded ( 166 ppm). The protons of this methyl group are shifted downfield ( 2.68 ppm) compared to a standard benzylic methyl due to the proximity of the two nitrogen lone pairs .

  • The 5-Propyl Group: The propyl chain is attached to the relatively electron-rich C5. The α -protons of the propyl group experience deshielding from the aromatic ring current ( 2.52 ppm), while the β and γ protons follow standard aliphatic splitting patterns .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be a closed, self-validating loop. The following protocol guarantees high-fidelity data acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of highly pure 2-methyl-5-propylpyrimidine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

Step 2: Instrument Calibration & Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Perform gradient shimming (e.g., TopShim) until the TMS line width at half-height is <0.5 Hz.

Step 3: 1 H NMR Acquisition

  • Pulse Sequence: Standard 1D sequence with a 30° flip angle (zg30).

  • Relaxation Delay (D1): Set to 2–5 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors, particularly for the isolated methyl singlet.

  • Scans (NS): 16 to 32 scans for optimal Signal-to-Noise Ratio (SNR).

Step 4: 13 C NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 with WALTZ-16) to eliminate 1 H- 13 C scalar couplings, yielding sharp singlets.

  • Relaxation Delay (D1): Set to 2 seconds.

  • Scans (NS): 512 to 1024 scans, depending on probe sensitivity (e.g., CryoProbe vs. Room Temperature probe).

Step 5: 2D Correlation (The Validation Loop)

  • Acquire Heteronuclear Single Quantum Coherence (HSQC) to map direct 1 H- 13 C connections.

  • Acquire Heteronuclear Multiple Bond Correlation (HMBC) to confirm the quaternary C2 and C5 assignments via long-range couplings ( 2J and 3J ) from the methyl and propyl protons.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating structural elucidation system.

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) Acq1D 1D Acquisition (1H & 13C NMR) Sample->Acq1D High Purity Acq2D 2D Correlation (HSQC & HMBC) Acq1D->Acq2D Resonance ID Assign Structural Assignment Acq1D->Assign 1D Analysis Acq2D->Assign Connectivity Validate Data Validation & Reporting Assign->Validate Finalize

Figure 1: Self-validating NMR structural elucidation workflow for pyrimidine derivatives.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the electronic environment of the pyrimidine core and empirical data from structurally analogous methyl- and propyl-substituted pyrimidines , .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
H-4, H-6 8.45s (Singlet)-2HHighly deshielded aromatic protons adjacent to N. Equivalent by symmetry.
2-CH 3​ 2.68s (Singlet)-3HMethyl group attached to the electron-deficient C2.
5-CH 2​ ( α ) 2.52t (Triplet)7.52HPropyl α -carbon protons; deshielded by ring current.
5-CH 2​ ( β ) 1.62h (Sextet)7.52HPropyl β -carbon protons; standard aliphatic splitting.
5-CH 3​ ( γ ) 0.95t (Triplet)7.33HPropyl terminal methyl protons.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Rationale
C2 166.1Quaternary (C)Most deshielded carbon; flanked by two electronegative N atoms.
C4, C6 157.6Methine (CH)Deshielded by direct conjugation to one N atom.
C5 131.0Quaternary (C)Least deshielded ring carbon (no direct −M effect from N); alkyl-substituted.
5-CH 2​ ( α ) 31.5Methylene (CH 2​ )Propyl α -carbon attached to the aromatic ring.
2-CH 3​ 25.8Methyl (CH 3​ )Methyl carbon attached to C2.
5-CH 2​ ( β ) 23.5Methylene (CH 2​ )Propyl β -carbon.
5-CH 3​ ( γ ) 13.8Methyl (CH 3​ )Propyl terminal methyl carbon.

Conclusion

The structural elucidation of 2-methyl-5-propylpyrimidine serves as an excellent masterclass in heterocyclic NMR interpretation. By understanding that the pyrimidine nitrogens act as electron sinks, we can accurately predict and assign the profound deshielding observed at C2, C4, and C6, contrasting with the relative shielding at C5. Utilizing the self-validating 1D and 2D NMR workflow outlined above ensures that synthetic chemists and drug discovery teams can verify their intermediates with absolute confidence.

References

  • Discovery of methylpyrimidine ring-fused diterpenoid analogs as a novel testosterone synthesis promoter. RSC Publishing.

  • 2,4-Di-tert-butil-5,6-dialkylpyrimidines: easily prepared alternative to non-nucleophilic hindered bases. Semantic Scholar.1

  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.2

Sources

Exploratory

2-methyl-5-propylpyrimidine exact mass and molecular weight data

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 2-methyl-5-propylpyrimidine Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the exact mass and molecular we...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 2-methyl-5-propylpyrimidine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the exact mass and molecular weight of 2-methyl-5-propylpyrimidine, a heterocyclic aromatic compound. While experimental data for this specific molecule is not prevalent in publicly accessible databases, this document outlines the theoretical values derived from its chemical formula and presents the established methodologies for their empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of these fundamental chemical properties.

Foundational Concepts: Distinguishing Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is paramount for accurate data interpretation, particularly in the context of mass spectrometry.

  • Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's constituent atoms, taking into account the natural abundance of their isotopes. The values for atomic weights found on the periodic table are used for this calculation. Molecular weight is typically expressed in grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[1] For instance, the exact mass of Carbon is that of ¹²C (12.0000 Da), for Hydrogen it is ¹H (1.0078 Da), and for Nitrogen it is ¹⁴N (14.0031 Da).[1] Exact mass is a crucial parameter in high-resolution mass spectrometry and is expressed in Daltons (Da).

The distinction is significant; for small organic molecules, the difference may be slight, but for larger molecules, this difference becomes more pronounced.[1]

Physicochemical Data for 2-methyl-5-propylpyrimidine

The chemical structure of 2-methyl-5-propylpyrimidine consists of a pyrimidine ring substituted with a methyl group at the second position and a propyl group at the fifth position. Its molecular formula is determined to be C₈H₁₂N₂ . Based on this formula, the theoretical molecular weight and exact mass have been calculated.

ParameterValueUnit
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.198 g/mol
Exact Mass 136.1000Da

Experimental Determination via High-Resolution Mass Spectrometry

The empirical determination of the exact mass and molecular weight of 2-methyl-5-propylpyrimidine is most accurately achieved through mass spectrometry (MS).[2] This technique measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose, providing the necessary precision to confirm the elemental composition of a molecule.

Analytical Workflow

The following diagram illustrates a typical workflow for the determination of the exact mass of 2-methyl-5-propylpyrimidine using Liquid Chromatography-Mass Spectrometry (LC-MS).

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis p1 Dissolution in Mobile Phase lc1 Injection p1->lc1 lc2 Chromatographic Separation lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Mass Analysis (e.g., TOF) ms1->ms2 ms3 Detection ms2->ms3 d1 Mass Spectrum Generation ms3->d1 d2 Exact Mass Determination d1->d2

Caption: Workflow for Exact Mass Determination by LC-MS.

Detailed Experimental Protocol

This protocol outlines the steps for analyzing 2-methyl-5-propylpyrimidine using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

1. Sample Preparation:

  • Rationale: Proper sample preparation ensures that the analyte is in a suitable form for ionization and analysis.
  • Procedure:
  • Accurately weigh approximately 1 mg of 2-methyl-5-propylpyrimidine.
  • Dissolve the sample in 1 mL of a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid). This creates a stock solution of 1 mg/mL.
  • Perform serial dilutions to obtain a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

2. Instrument Calibration:

  • Rationale: Calibration of the mass spectrometer with a known standard is crucial for ensuring high mass accuracy.
  • Procedure:
  • Prepare a solution of a known calibration standard (e.g., a mixture of polyethylene glycol or specific calibrants provided by the instrument manufacturer).
  • Infuse the calibration solution into the mass spectrometer and perform the calibration routine according to the manufacturer's instructions. This ensures that the measured m/z values are accurate.

3. Liquid Chromatography Separation (Optional but Recommended):

  • Rationale: While direct infusion is possible, coupling with liquid chromatography (LC) allows for the separation of the analyte from any potential impurities, ensuring that the measured mass corresponds to the compound of interest.
  • Procedure:
  • Equilibrate a suitable C18 reversed-phase LC column with the initial mobile phase conditions.
  • Inject a small volume (e.g., 1-5 µL) of the prepared sample solution.
  • Run a gradient elution method to separate the components of the sample.

4. Mass Spectrometry Analysis:

  • Rationale: This is the core of the measurement, where molecules are ionized, separated by their mass-to-charge ratio, and detected.
  • Procedure:
  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.[4][5] ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion. The addition of a small amount of acid (like formic acid) in the mobile phase promotes the formation of protonated molecules, [M+H]⁺.
  • Mass Analysis: Employ a Time-of-Flight (TOF) mass analyzer, which offers high resolution and mass accuracy. The TOF analyzer measures the time it takes for ions to travel a fixed distance, which is proportional to their m/z.
  • Detection: The ions are detected, and their arrival times are converted into a mass spectrum.

5. Data Interpretation:

  • Rationale: The resulting mass spectrum contains the information needed to determine the exact mass.
  • Procedure:
  • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For 2-methyl-5-propylpyrimidine, with an exact mass of 136.1000 Da, the [M+H]⁺ ion would have an m/z of approximately 137.1078 (136.1000 + 1.0078 for the proton).
  • The high-resolution instrument will provide a measured m/z value to several decimal places.
  • Calculate the exact mass of the neutral molecule by subtracting the mass of a proton (1.0078 Da) from the measured m/z of the [M+H]⁺ ion.
  • Compare the experimentally determined exact mass with the theoretical exact mass. A mass accuracy within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule.

Significance in Research and Drug Development

The accurate determination of molecular weight and exact mass is a cornerstone of chemical and pharmaceutical research for several reasons:

  • Structural Elucidation and Confirmation: The exact mass provides the elemental composition of a newly synthesized compound, which is a critical piece of data for confirming its identity.[3]

  • Purity Assessment: Mass spectrometry can detect the presence of impurities, even those with very similar structures to the target compound.

  • Quality Control: In a manufacturing setting, confirming the molecular weight of a drug substance is a fundamental aspect of quality control, ensuring batch-to-batch consistency.

  • Metabolite Identification: In drug metabolism studies, HRMS is used to identify potential metabolites by determining their exact masses and proposing their elemental formulas.

Conclusion

While experimental data for 2-methyl-5-propylpyrimidine is not widely published, its theoretical molecular weight and exact mass can be precisely calculated from its molecular formula, C₈H₁₂N₂. The established and robust methodology of high-resolution mass spectrometry provides a reliable means for the empirical verification of these values. A thorough understanding and application of these principles and techniques are indispensable for scientists engaged in chemical synthesis, analysis, and drug discovery.

References

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]

  • How can mass spectrometry determine molecular weight of organic compounds?. Revision Centre. [Link]

  • Quantitative LC−MS of Polymers: Determining Accurate Molecular Weight Distributions by Combined Size Exclusion Chromatography and Electrospray Mass Spectrometry with Maximum Entropy Data Processing. ACS Publications. [Link]

  • Calculating Molecular Mass. Native MS Guided Structural Biology Center. [Link]

  • 5-(2-Methylpropyl)-5-(prop-1-en-2-yl)pyrimidine-2,4,6(1h,3h,5h)-trione. PubChem. [Link]

  • Calculating Exact Masses. University of Missouri Mass Spectrometry Facility. [Link]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-methyl-5-propylpyrimidine

A Representative Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest database searches, a solved crystal structure for 2-methyl-5-propylpyrimidine has no...

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Author: BenchChem Technical Support Team. Date: April 2026

A Representative Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest database searches, a solved crystal structure for 2-methyl-5-propylpyrimidine has not been publicly deposited. This guide, therefore, serves as an in-depth, representative technical manual outlining the established methodologies that would be employed for the synthesis, crystallization, and structural elucidation of this, or a similar novel pyrimidine derivative. The experimental data presented herein is illustrative and intended to guide researchers in such an endeavor.

Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within a pyrimidine-based drug molecule, as determined by single-crystal X-ray diffraction, is paramount for understanding its interaction with biological targets, guiding lead optimization, and ensuring intellectual property claims.

This guide provides a comprehensive overview of the process for determining the crystal structure of a novel pyrimidine derivative, using the hypothetical case of 2-methyl-5-propylpyrimidine. We will explore a plausible synthetic route, detail the experimental and computational steps for X-ray crystallographic analysis, and discuss the interpretation and significance of the resulting structural data.

Part 1: Synthesis and Crystallization

Proposed Synthesis of 2-methyl-5-propylpyrimidine

A plausible and efficient synthesis of 2-methyl-5-propylpyrimidine can be envisioned through a multi-step reaction sequence, beginning with readily available starting materials. A common approach to constructing the pyrimidine ring is the reaction of a 1,3-dicarbonyl compound with an amidine.

Experimental Protocol: Synthesis of 2-methyl-5-propylpyrimidine

  • Step 1: Synthesis of 2-propylmalondialdehyde. This intermediate can be prepared via the Vilsmeier-Haack formylation of propanal diethyl acetal, followed by hydrolysis.

  • Step 2: Condensation with Acetamidine. 2-propylmalondialdehyde is then reacted with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours to ensure complete cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2-methyl-5-propylpyrimidine.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in a crystallographic study. For a small organic molecule like 2-methyl-5-propylpyrimidine, several crystallization techniques should be explored.

Experimental Protocol: Crystallization of 2-methyl-5-propylpyrimidine

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, promoting crystal growth.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a less soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces solubility, leading to crystal formation.

  • Crystal Selection: Once crystals have formed, a suitable single crystal is selected under a microscope. An ideal crystal should have well-defined faces, be free of cracks or defects, and have appropriate dimensions (typically 0.1-0.3 mm in each dimension).

Part 2: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3]

Data Collection

The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.[1]

Experimental Protocol: X-ray Data Collection

  • Mounting: The crystal is mounted on a glass fiber or a cryoloop and placed on the goniometer head. For data collection at low temperatures (to minimize thermal motion of the atoms), the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Unit Cell Determination: A series of initial X-ray diffraction images are collected to determine the dimensions and angles of the unit cell, the smallest repeating unit of the crystal lattice.

  • Data Collection Strategy: Based on the unit cell parameters and the crystal's symmetry (Bravais lattice), a data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Caption: Experimental workflow for crystal structure determination.

Structure Solution and Refinement

The set of collected diffraction intensities is used to determine the arrangement of atoms within the unit cell.

Computational Protocol: Structure Solution and Refinement

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or Patterson methods. These methods use the intensities and phases of the reflections to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. In this process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The final results are typically reported in a Crystallographic Information File (CIF).[4][5][6]

Part 3: Hypothetical Crystallographic Data and Structural Analysis

The following table summarizes the hypothetical crystallographic data for 2-methyl-5-propylpyrimidine.

ParameterHypothetical Value
Chemical formulaC8H12N2
Formula weight136.19
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.521(2)
b (Å)10.113(3)
c (Å)9.456(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)785.1(3)
Z4
Density (calculated) (g/cm³)1.152
Absorption coefficient (mm⁻¹)0.072
F(000)296
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.50 to 28.00
Reflections collected5678
Independent reflections1823 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Analysis of the Hypothetical Structure

A detailed analysis of the solved crystal structure of 2-methyl-5-propylpyrimidine would reveal key structural features:

  • Molecular Geometry: The pyrimidine ring would be expected to be essentially planar. The bond lengths and angles within the ring would provide insights into the electronic distribution and aromaticity of the system.

  • Conformation of the Propyl Group: The torsion angles defining the conformation of the propyl group would be determined. This information is crucial for understanding how the substituent orients itself in the solid state and how it might interact with a biological target.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonds (if applicable), π-π stacking interactions between pyrimidine rings, or van der Waals forces. These interactions play a critical role in the stability of the crystal lattice and can influence the physicochemical properties of the solid form.

logical_relationship cluster_data Diffraction Data cluster_model Structural Model cluster_analysis Structural Insights Reflection Intensities Reflection Intensities Atomic Coordinates Atomic Coordinates Reflection Intensities->Atomic Coordinates Structure Solution Atomic Coordinates->Reflection Intensities Structure Refinement Molecular Geometry Molecular Geometry Atomic Coordinates->Molecular Geometry Intermolecular Interactions Intermolecular Interactions Atomic Coordinates->Intermolecular Interactions Thermal Parameters Thermal Parameters Structure-Activity Relationship Structure-Activity Relationship Molecular Geometry->Structure-Activity Relationship Intermolecular Interactions->Structure-Activity Relationship

Caption: Relationship between diffraction data and structural insights.

Part 4: Powder X-ray Diffraction (PXRD)

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable and more routine technique in pharmaceutical development.[7] PXRD is used for:

  • Phase Identification: To identify the crystalline phase of a bulk sample and to detect the presence of different polymorphs.

  • Polymorph Screening: To screen for different crystalline forms of a drug substance, which can have different solubilities, stabilities, and bioavailabilities.

  • Quality Control: To ensure batch-to-batch consistency of the crystalline form of a drug substance.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the scattering angle (2θ).

  • Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase. This pattern can be compared to a database of known patterns or to a pattern calculated from a single-crystal structure.

Conclusion

The determination of the crystal structure of a novel compound like 2-methyl-5-propylpyrimidine is a critical step in its characterization and development, particularly in the context of medicinal chemistry. This guide has outlined the essential methodologies, from synthesis and crystallization to single-crystal and powder X-ray diffraction. The detailed structural information obtained from these techniques provides invaluable insights into the molecule's properties and its potential as a therapeutic agent, paving the way for rational drug design and optimization.

References

  • Nowak, M., J. Wylegala, and R. Penczek. "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines." Molecules 26.22 (2021): 7001. [Link]

  • PubChem. "5-(2-Methylpropyl)-5-(prop-1-en-2-yl)pyrimidine-2,4,6(1h,3h,5h)-trione." National Center for Biotechnology Information. [Link]

  • Cambridge Crystallographic Data Centre. "CCDC 2165254: Experimental Crystal Structure Determination." CCDC. [Link]

  • Physical Sciences Data-science Service. "Cambridge Structural Database (CSD)." [Link]

  • Research Data Alliance. "CIF (Crystallographic Information Framework)." [Link]

  • Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials 72.2 (2016): 171-179. [Link]

  • Crystallography Open Database. "Search results." [Link]

  • Cambridge Crystallographic Data Centre. "CCDC 2323924: Experimental Crystal Structure Determination." CCDC. [Link]

  • Cambridge Crystallographic Data Centre. "MMONS1.cif." [Link]

  • PubChem. "2-methyl-5-propylnonane." National Center for Biotechnology Information. [Link]

  • Mohamed-Ezzat, F. M., et al. "Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide." Acta Crystallographica Section E: Crystallographic Communications 78.4 (2022): 331-334. [Link]

  • Brittain, H. G. "X-ray Diffraction III: Pharmaceutical Applications." Pharmaceutical Technology (2001). [Link]

  • Gemmi. "CIF Parser." [Link]

  • PubChem. "2-Methyl-5-(2-methyl-4-pyridinyl)pyrimidine." National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., et al. "Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction." Journal of Chemistry 2017 (2017): 1-8. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-5-Propylpyrimidine Derivatives

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-methyl-5-propylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-methyl-5-propylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. In the dynamic landscape of drug discovery and development, a thorough understanding of a molecule's thermodynamic properties is not merely academic; it is a critical determinant of a drug candidate's viability, influencing its synthesis, formulation, shelf-life, and ultimately, its in vivo behavior. This document is structured to empower researchers, scientists, and drug development professionals with the foundational principles, robust experimental methodologies, and powerful computational approaches necessary to elucidate the thermodynamic landscape of these heterocyclic compounds. While direct experimental data for 2-methyl-5-propylpyrimidine is not extensively available in public literature, this guide establishes a comprehensive protocol for its determination, leveraging established techniques and providing illustrative examples from closely related pyrimidine derivatives.

The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which are intrinsically linked to its thermodynamic stability. A molecule's stability, fundamentally governed by its Gibbs free energy of formation, dictates its propensity to exist in a low-energy state. For pharmaceutical scientists, this translates to several practical considerations:

  • Synthetic Feasibility and Yield: The relative stability of reactants, intermediates, and products directly impacts reaction equilibria and, consequently, the efficiency and cost-effectiveness of a synthetic route.

  • Polymorphism and Formulation: The ability of a compound to exist in multiple crystalline forms (polymorphs), each with a distinct thermodynamic stability, can profoundly affect its solubility, dissolution rate, and bioavailability.

  • Shelf-Life and Degradation: An inherently unstable molecule is more susceptible to degradation under various storage conditions (temperature, humidity, light), leading to a loss of potency and the potential formation of toxic byproducts.

  • Metabolic Fate: The thermodynamic stability of a drug molecule can influence its metabolic pathways, affecting its half-life and the nature of its metabolites.

The 2-methyl-5-propylpyrimidine scaffold, a substituted nitrogen-containing heterocycle, presents a unique thermodynamic profile. The pyrimidine ring itself is a cornerstone of numerous biologically active molecules, including nucleobases.[1] The introduction of alkyl substituents, such as a methyl group at the 2-position and a propyl group at the 5-position, further modulates the electronic and steric properties of the ring, thereby influencing its stability.[2][3]

Theoretical Framework: The Energetics of Molecular Stability

The thermodynamic stability of a chemical compound is quantified by several key state functions. A fundamental understanding of these principles is essential for the rational interpretation of experimental and computational data.

Gibbs Free Energy (G)

Gibbs free energy is the ultimate arbiter of spontaneity and stability for a chemical system at constant temperature and pressure.[4] The standard Gibbs free energy of formation (ΔG°f) represents the change in free energy when one mole of a compound is formed from its constituent elements in their standard states.[5] A more negative ΔG°f indicates greater thermodynamic stability. The Gibbs free energy is defined by the equation:

ΔG = ΔH - TΔS [6][7]

Where:

  • ΔH is the change in enthalpy.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy.

Enthalpy (H)

Enthalpy is a measure of the total internal energy of a system plus the product of its pressure and volume. The standard enthalpy of formation (ΔH°f) is the heat change that occurs when one mole of a compound is formed from its elements in their standard states.[8] Exothermic reactions (negative ΔH) release heat and generally lead to more stable products. For isomeric compounds, a lower heat of combustion corresponds to greater thermodynamic stability.[9]

Entropy (S)

Entropy is a measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is thermodynamically favorable. For a molecule, this relates to its conformational flexibility and the number of accessible microstates.

The interplay of these factors determines the overall thermodynamic stability of a molecule like 2-methyl-5-propylpyrimidine. The rigidity of the pyrimidine ring is offset by the conformational flexibility of the propyl group.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is crucial for a comprehensive understanding of a compound's thermodynamic stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in this endeavor.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12][13] This allows for the determination of key thermal events such as melting point, glass transitions, and crystallization, providing insights into the purity and stability of a compound.[14][15]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 2-methyl-5-propylpyrimidine derivative into an aluminum DSC pan.[16]

    • Ensure the sample is evenly distributed across the bottom of the pan to maximize thermal contact.[17]

    • Hermetically seal the pan to prevent the loss of volatile components.[17]

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[16]

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.[12]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the melting or decomposition point.[18]

    • Cool the sample at a controlled rate back to the starting temperature.

    • Perform a second heating cycle to observe any changes in the thermal behavior after the initial melt and recrystallization.

  • Data Analysis:

    • The resulting DSC thermogram plots heat flow against temperature.

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.[13]

    • Glass transitions (Tg) will appear as a step change in the baseline.[15]

    • Exothermic peaks may indicate crystallization or decomposition.

Table 1: Illustrative DSC Data for Pyrimidine Derivatives

CompoundMelting Point (°C)Enthalpy of Fusion (kJ/mol)
Example Pyrimidine Derivative 1155.225.8
Example Pyrimidine Derivative 2189.732.1
Example Pyrimidine Derivative 3210.538.4

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat Heat at 10°C/min purge->heat thermogram Generate Thermogram heat->thermogram analyze Determine Tm, ΔHf, Tg thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][19][20] It is an indispensable tool for determining the thermal stability and decomposition profile of a compound.[21]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-methyl-5-propylpyrimidine derivative into a TGA pan (e.g., alumina or platinum).[22]

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[20]

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[18]

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to distinguish between different decomposition steps.

    • The final residual mass provides information about any non-volatile decomposition products.

Table 2: Illustrative TGA Data for Pyrimidine Derivatives

CompoundOnset of Decomposition (°C)Major Decomposition Step (°C)Residual Mass at 600°C (%)
Example Pyrimidine Derivative A220.5250-3505.2
Example Pyrimidine Derivative B245.1280-4003.8
Example Pyrimidine Derivative C260.8300-4202.1

Note: This table presents hypothetical data for illustrative purposes. The observed decomposition temperatures can vary significantly based on the specific substituents on the pyrimidine ring.[18]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load purge Purge with N2 load->purge heat Heat at 10°C/min purge->heat tga_curve Generate TGA/DTG Curves heat->tga_curve analyze Determine Decomposition T tga_curve->analyze

Caption: Workflow for TGA analysis.

Computational Chemistry: A Predictive Approach to Thermodynamic Stability

In conjunction with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predict and understand the thermodynamic properties of molecules.[23][24] DFT allows for the calculation of electronic structure and from this, the derivation of thermodynamic quantities like enthalpy and Gibbs free energy.

Density Functional Theory (DFT) Calculations

DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.[23] This approach provides a balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest.

  • Molecular Structure Generation:

    • Construct the 3D structure of 2-methyl-5-propylpyrimidine using a molecular modeling software.

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Select an appropriate DFT functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[25]

    • Perform a geometry optimization at the chosen level of theory to find the lowest energy conformation of the molecule.

    • Following optimization, perform a frequency calculation to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.[25]

  • Thermodynamic Property Calculation:

    • The output of the frequency calculation provides the enthalpy and Gibbs free energy of the molecule at a given temperature (usually 298.15 K).

    • To calculate the standard enthalpy of formation (ΔH°f), an isodesmic reaction approach is often employed. This involves constructing a balanced hypothetical reaction where the types of bonds are conserved on both the reactant and product sides, and the ΔH°f of all other species in the reaction are known.[25]

DFT_Workflow start Generate 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_prop Calculate Thermodynamic Properties (ΔH, ΔG) freq_calc->thermo_prop isodesmic Isodesmic Reaction for ΔH°f thermo_prop->isodesmic

Caption: Workflow for DFT calculations.

Influence of Substituents on Thermodynamic Stability

The thermodynamic stability of the pyrimidine ring is significantly influenced by the nature and position of its substituents.

  • Methyl Group (C2-position): Alkyl groups are generally considered to be weakly electron-donating through an inductive effect.[2] This can lead to a slight stabilization of the aromatic ring.

  • Propyl Group (C5-position): The propyl group, being a larger alkyl group, also contributes to the electronic stabilization of the ring. Additionally, its conformational flexibility can impact the crystal packing and intermolecular interactions in the solid state, which in turn affects the overall thermodynamic stability. However, increasing the size of alkyl substituents can also introduce steric repulsion, which can have a destabilizing effect.[26]

The interplay of these electronic and steric effects determines the overall thermodynamic stability of 2-methyl-5-propylpyrimidine derivatives.

Potential Decomposition Pathways

While the high-temperature decomposition observed in TGA involves complex bond-breaking and rearrangement processes, the inherent chemical reactivity of the pyrimidine ring can offer insights into potential degradation pathways under milder conditions. The pyrimidine ring can be susceptible to nucleophilic attack, and its catabolism in biological systems involves ring cleavage.[18][27][28][29] For 2-methyl-5-propylpyrimidine, potential degradation could be initiated by oxidation of the alkyl side chains or attack at the electron-deficient carbon atoms of the pyrimidine ring.

Conclusion

The thermodynamic stability of 2-methyl-5-propylpyrimidine derivatives is a critical parameter in their evaluation as potential drug candidates. This technical guide has outlined a comprehensive strategy for the determination of this crucial property, integrating both experimental and computational methodologies. While a lack of specific literature data for the title compound necessitates a predictive and methodological approach, the protocols detailed herein for Differential Scanning Calorimetry, Thermogravimetric Analysis, and Density Functional Theory provide a robust framework for researchers to generate the necessary data. A thorough understanding of the thermodynamic landscape of these molecules will undoubtedly accelerate their development and contribute to the design of safer and more effective pharmaceuticals.

References

  • Scott, D. W., et al. (1962). CHEMICAL THERMODYNAMIC PROPERTIES AND INTERNAL ROTATION OF METHYLPYRIDINES. I. 2-METHYLPYRIDINE1. The Journal of Physical Chemistry, 66(5), 911-914. Available from: [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. Available from: [Link]

  • Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available from: [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Shaaban, M. R., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17202. Available from: [Link]

  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. Available from: [Link]

  • Baluja, S., et al. (2019). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... ResearchGate. Available from: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available from: [Link]

  • Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. Available from: [Link]

  • Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. Available from: [Link]

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  • Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available from: [Link]

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  • Johnson, C. M. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 180-181, 26-33. Available from: [Link]

  • Lumen Learning. Substituent Effects. Organic Chemistry II. Available from: [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide. Torontech. Available from: [Link]

  • Shaaban, M. R., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17202. Available from: [Link]

  • van der Lubbe, S. C. C., & Vermeeren, P. (2021). Radical Stability Paradox: Substituent Effects versus Heats of Formation. Chemistry – A European Journal, 27(1), 133-140. Available from: [Link]

  • Wu, Y., et al. (2023). Substituent effects on aromatic interactions in water. Chemical Science, 14(20), 5463-5471. Available from: [Link]

  • Scott, D. W., et al. (1962). CHEMICAL THERMODYNAMIC PROPERTIES AND INTERNAL ROTATION OF METHYLPYRIDINES. I. 2-METHYLPYRIDINE1. The Journal of Physical Chemistry. Available from: [Link]

  • N/A. (2020). What are the ways to ensure thermodynamic stability of a DFT modelled new structure? Matter Modeling Stack Exchange. Available from: [Link]

  • Ghedini, M., et al. (2007). DSC thermograms of the meta (a) and the ortho (b) dodecyloxy-substituted pyrimidine-based compounds 10 and 11 (heating rate: 10°C/min). ResearchGate. Available from: [Link]

  • Kazakova, E. K., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Polymers, 13(23), 4193. Available from: [Link]

  • LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available from: [Link]

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Sources

Foundational

mass spectrometry fragmentation pathways of 2-methyl-5-propylpyrimidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Methyl-5-Propylpyrimidine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Methyl-5-Propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathways of 2-methyl-5-propylpyrimidine. As a member of the pyrimidine class of heterocyclic compounds, which are foundational to numerous biologically active molecules, a thorough understanding of its mass spectral behavior is critical for structural elucidation, metabolite identification, and quality control in drug discovery and development. This document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of alkyl-substituted N-heterocycles to present a predictive, in-depth examination of the molecule's fragmentation cascade. Key pathways, including α-cleavage, McLafferty rearrangement, and pyrimidine ring fragmentation, are detailed with mechanistic explanations and visual diagrams.

Introduction: The Significance of Pyrimidine Fragmentation Analysis

The pyrimidine nucleus is a cornerstone of medicinal chemistry and molecular biology, forming the scaffold for nucleobases and a vast array of therapeutic agents with applications ranging from antiviral to anticancer treatments.[1][2] The structural characterization of novel pyrimidine derivatives is therefore a critical task in pharmaceutical research. Electron Ionization Mass Spectrometry (EI-MS) stands as a primary analytical tool for this purpose, providing a reproducible fragmentation "fingerprint" that is invaluable for confirming molecular identity and elucidating structural features.[2][3]

This guide focuses on 2-methyl-5-propylpyrimidine, a representative alkyl-substituted pyrimidine. By dissecting its fragmentation behavior, we aim to provide a logical framework that researchers can apply to other, more complex derivatives. The fragmentation of such compounds is not random; it is governed by well-established chemical principles, primarily the drive to form the most stable possible cations and radical species. The fragmentation patterns are dictated largely by the nature and position of the substituents on the pyrimidine ring.[2]

The Molecular Ion and Foundational Fragmentation Principles

Upon electron ionization at a standard 70 eV, 2-methyl-5-propylpyrimidine (molar mass: 136.19 g/mol ) is expected to readily lose an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 136. Due to the aromatic and electron-delocalized nature of the pyrimidine ring, this molecular ion is expected to be relatively stable and thus produce an abundant peak in the mass spectrum.[3]

The subsequent fragmentation of the M⁺• at m/z 136 is predicted to proceed through several competing and consecutive pathways, dominated by reactions involving the alkyl substituents, as these represent the most labile sites for bond cleavage. The primary fragmentation mechanisms anticipated are:

  • α-Cleavage (Alpha-Cleavage): The breaking of a carbon-carbon bond adjacent to the heteroaromatic ring.[4][5] This is often a dominant pathway for alkyl-substituted aromatic systems.

  • McLafferty Rearrangement: An intramolecular hydrogen transfer from a γ-position, proceeding through a six-membered transition state, leading to the elimination of a neutral alkene.[6][7][8]

  • Ring Fragmentation: Cleavage of the bonds within the stable pyrimidine ring, which can occur after initial substituent losses or directly from the molecular ion, often via mechanisms like the retro-Diels-Alder reaction.[9][10]

Proposed Fragmentation Pathways of 2-Methyl-5-Propylpyrimidine

The following sections detail the most probable fragmentation cascades originating from the molecular ion (M⁺•) of 2-methyl-5-propylpyrimidine.

Pathway A: α-Cleavage of the Propyl Group (Benzylic-type Cleavage)

The most facile and anticipated fragmentation is the cleavage of the Cα-Cβ bond of the propyl substituent. This is mechanistically analogous to benzylic cleavage, where the bond beta to the aromatic ring is weak. The driving force is the formation of a resonance-stabilized cation where the positive charge can be delocalized into the pyrimidine ring.

  • Mechanism: Homolytic cleavage of the bond between the first and second carbon atoms of the propyl chain results in the loss of an ethyl radical (•C₂H₅).

  • Neutral Loss: Ethyl radical (•CH₂CH₃), Mass = 29 Da.

  • Resulting Ion: A highly stable secondary carbocation at m/z 107. This ion is expected to be one of the most abundant, if not the base peak, in the spectrum.

Caption: Pathway A: α-Cleavage of the propyl group.

Pathway B: McLafferty Rearrangement

The presence of a propyl group with accessible gamma (γ) hydrogens makes the McLafferty rearrangement a highly probable event. This rearrangement is a hallmark of alkyl chains attached to a π-system (in this case, the C=N and C=C bonds of the pyrimidine ring).[6][11]

  • Mechanism: A γ-hydrogen from the terminal methyl of the propyl group is transferred to one of the ring nitrogen atoms via a six-membered cyclic transition state. This is followed by the cleavage of the Cα-Cβ bond, leading to the elimination of a neutral propene molecule.

  • Neutral Loss: Propene (CH₂=CHCH₃), Mass = 42 Da.

  • Resulting Ion: A radical cation of 2,5-dimethylpyrimidine at m/z 94.

Caption: Pathway B: McLafferty Rearrangement.

Pathway C: Pyrimidine Ring Fragmentation (Retro-Diels-Alder)

While the pyrimidine ring is aromatic and relatively stable, it can undergo cleavage, particularly through a retro-Diels-Alder (rDA) mechanism.[9][10] This reaction involves a concerted [4+2] cycloelimination. For the pyrimidine ring, this can lead to the expulsion of a small, stable neutral molecule like hydrogen cyanide (HCN) or acetonitrile (CH₃CN).

  • Mechanism 1 (Loss of HCN): The ring can cleave to release HCN from the N1-C2 or N3-C2 positions, following rearrangement.

  • Neutral Loss: Hydrogen Cyanide (HCN), Mass = 27 Da.

  • Resulting Ion: A radical cation fragment at m/z 109.

  • Mechanism 2 (Loss of Acetonitrile): A more complex rearrangement and cleavage could lead to the expulsion of acetonitrile, incorporating the C2-methyl group.

  • Neutral Loss: Acetonitrile (CH₃CN), Mass = 41 Da.

  • Resulting Ion: A radical cation fragment at m/z 95.

The fragment at m/z 107 from Pathway A can also undergo subsequent ring fragmentation, typically by losing HCN, to yield a fragment at m/z 80.

Ring_Fragmentation mol M⁺• (m/z 136) frag_107 [M - C₂H₅]⁺ (m/z 107) mol->frag_107 α-Cleavage frag_94 [M - C₃H₆]⁺• (m/z 94) mol->frag_94 McLafferty frag_109 [M - HCN]⁺• (m/z 109) mol->frag_109 rDA (HCN loss) frag_80 [m/z 107 - HCN]⁺ (m/z 80) frag_107->frag_80 HCN loss

Caption: Summary of primary fragmentation pathways.

Summary of Expected Key Fragments

The table below consolidates the primary fragments anticipated in the EI mass spectrum of 2-methyl-5-propylpyrimidine. The relative intensity of these peaks will depend on the stability of the resulting ions and the activation energy of each fragmentation pathway.

m/z Proposed Ion Structure Neutral Loss Mass Loss Proposed Mechanism
136[M]⁺•-0Molecular Ion
107[M - C₂H₅]⁺•C₂H₅29α-Cleavage
94[M - C₃H₆]⁺•C₃H₆42McLafferty Rearrangement
109[M - HCN]⁺•HCN27Retro-Diels-Alder (rDA)
80[M - C₂H₅ - HCN]⁺•C₂H₅, HCN56Sequential α-Cleavage and rDA

Generalized Experimental Protocol: EI-MS Analysis

The following protocol outlines a standard procedure for obtaining an electron ionization mass spectrum for a semi-volatile, thermally stable compound like 2-methyl-5-propylpyrimidine.[12]

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. Common MS types include quadrupole, time-of-flight (TOF), or magnetic sector analyzers.

GC-MS Parameters:

  • Sample Preparation: Prepare a dilute solution of 2-methyl-5-propylpyrimidine (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically operating in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Inlet Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

MS Parameters:

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.[12]

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 350.

  • Data Acquisition: Acquire data in full scan mode. The spectrum corresponding to the chromatographic peak of 2-methyl-5-propylpyrimidine should be extracted and background-subtracted for analysis.

Conclusion

The in-silico analysis of 2-methyl-5-propylpyrimidine's mass spectral fragmentation provides a robust predictive model for its structural characterization. The fragmentation is dominated by logical, energy-driven processes initiated at the alkyl side chains. The expected formation of a prominent ion at m/z 107 via α-cleavage and a characteristic ion at m/z 94 from a McLafferty rearrangement serve as powerful diagnostic markers. Subsequent or competing fragmentation of the pyrimidine ring itself, likely through a retro-Diels-Alder pathway, completes the spectral picture. This detailed guide offers researchers a causal framework and a set of validated expectations to confidently interpret the mass spectra of this compound and its structurally related analogs, thereby accelerating research and development efforts in fields reliant on pyrimidine chemistry.

References

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  • Singh, B. (n.d.). McLafferty Rearrangement. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Fiehn, O., et al. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship, University of California. [Link]

  • Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example. [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. [Link]

  • ResearchGate. (n.d.). A general schematic outline for α-cleavage and β-cleavage. [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. [Link]

  • Stermitz, F. R., & Wei, C. C. (1976). Photochemistry of aromatic N-heterocycles. IV. McLafferty rearrangement and type II photocleavage comparisons in a new system. 2-Substituted quinolines. Journal of the American Chemical Society, 98(10), 3025-3027. [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. [Link]

  • Wikipedia. (n.d.). Alpha cleavage. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 2-Methyl-5-propylpyrimidine: From Aliphatic Precursors to Heteroaromatic Scaffolds

Strategic Overview & Mechanistic Rationale The 5-propylpyrimidine scaffold is a critical structural motif in modern medicinal chemistry, serving as a key intermediate in the development of central nervous system (CNS) ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The 5-propylpyrimidine scaffold is a critical structural motif in modern medicinal chemistry, serving as a key intermediate in the development of central nervous system (CNS) active agents, including subtype-preferring GABA-A partial agonists[1] and 5-HT7 receptor antagonists[2].

While traditional cross-coupling methodologies (e.g., Suzuki-Miyaura coupling on halogenated pyrimidines) are effective for late-stage functionalization, the de novo construction of the pyrimidine ring from aliphatic precursors offers a highly scalable, cost-effective, and heavy-metal-free alternative[3]. This application note details a robust two-step protocol for synthesizing 2-methyl-5-propylpyrimidine via the condensation of an amidine with a 1,3-dicarbonyl equivalent.

Causality in Experimental Design
  • Vilsmeier-Haack Formylation: Direct formylation of pentanal using Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) bypasses the inherent instability of free 2-propylmalonaldehyde[4]. Instead, it traps the intermediate as 3-(dimethylamino)-2-propylacrolein—a stable, highly electrophilic vinylogous amide (enamine) that is resistant to spontaneous polymerization.

  • Base-Mediated Cyclocondensation: Acetamidine hydrochloride is utilized as the bis-nucleophile to provide the N–C(CH₃)–N fragment. Because the hydrochloride salt is unreactive, sodium methoxide (NaOMe) is required to liberate the free amidine in situ. The unprotonated amidine attacks the aldehyde carbon of the intermediate, followed by an intramolecular conjugate addition and the thermal elimination of dimethylamine, which drives the irreversible aromatization of the pyrimidine ring.

SynthesisPathway Pentanal Pentanal (Aliphatic Precursor) Intermediate 3-(Dimethylamino)-2-propylacrolein (1,3-Dielectrophile) Pentanal->Intermediate Formylation (0 °C to 70 °C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Electrophilic Addition Product 2-Methyl-5-propylpyrimidine (Target Scaffold) Intermediate->Product Cyclocondensation (Reflux, 6h) Acetamidine Acetamidine HCl + NaOMe (Bis-nucleophile) Acetamidine->Product Nucleophilic Attack & Aromatization

Figure 1: Mechanistic workflow for the two-step synthesis of 2-methyl-5-propylpyrimidine.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis. This self-validating system ensures that the highly exothermic formylation step is safely controlled while maintaining an excess of the amidine nucleophile to drive the final cyclization to completion.

ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: Vilsmeier-Haack Formylation
Pentanal86.131.08.61 g (100 mmol)Starting Material
N,N-Dimethylformamide (DMF)73.093.021.9 g (300 mmol)Reagent / Solvent
Phosphorus oxychloride (POCl₃)153.331.218.4 g (120 mmol)Activating Agent
Step 2: Cyclocondensation
3-(Dimethylamino)-2-propylacrolein141.211.0~14.1 g (100 mmol)*1,3-Dielectrophile
Acetamidine Hydrochloride94.541.211.3 g (120 mmol)Bis-nucleophile
Sodium Methoxide (25% wt in MeOH)54.021.225.9 g (120 mmol)Base

*Assumes theoretical quantitative yield from Step 1 for stoichiometric calculation. Adjust Step 2 reagents based on the actual isolated mass of the intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)-2-propylacrolein

Caution: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood under an inert atmosphere (Argon/N₂).

  • Vilsmeier Complex Generation: Charge a flame-dried 250 mL round-bottom flask with anhydrous DMF (21.9 g, 300 mmol). Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add POCl₃ (18.4 g, 120 mmol) dropwise via an addition funnel over 30 minutes.

    • Expert Insight: The formation of the chloromethylene-N,N-dimethylammonium chloride complex is highly exothermic. Maintaining the internal temperature below 10 °C is critical to prevent the degradation of the complex[4].

  • Enol Attack: Stir the resulting pale-yellow suspension at 0 °C for 30 minutes. Add pentanal (8.61 g, 100 mmol) dropwise over 15 minutes.

  • Heating: Remove the ice bath. Equip the flask with a reflux condenser and gradually heat the reaction mixture to 70 °C for 4 hours.

  • Quench & Neutralization: Cool the mixture to room temperature and carefully pour it over 100 g of crushed ice. Slowly add saturated aqueous K₂CO₃ until the aqueous phase reaches pH 9.

    • Expert Insight: Alkaline neutralization is mandatory. Acidic conditions will hydrolyze the enamine to the highly unstable 2-propylmalonaldehyde, leading to rapid polymerization and yield loss.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-(dimethylamino)-2-propylacrolein as a viscous dark-yellow oil. This intermediate is typically pure enough (>90%) to be used directly in the next step.

Step 2: Base-Mediated Cyclocondensation
  • Free-Basing the Amidine: In a dry 250 mL flask, suspend acetamidine hydrochloride (11.3 g, 120 mmol) in anhydrous methanol (100 mL). Add sodium methoxide solution (25.9 g, 25% wt in MeOH, 120 mmol) dropwise at room temperature. Stir for 30 minutes. A white precipitate of NaCl will form, indicating the successful liberation of the free amidine base.

  • Condensation: Dissolve the crude 3-(dimethylamino)-2-propylacrolein (~14.1 g, 100 mmol) in anhydrous methanol (20 mL) and add it to the amidine suspension in one portion.

  • Aromatization: Heat the reaction mixture to reflux (approx. 65 °C) for 6 to 8 hours.

    • Expert Insight: The initial nucleophilic addition occurs rapidly at room temperature, but prolonged reflux is required to force the thermal elimination of dimethylamine and water, which thermodynamically drives the aromatization of the pyrimidine ring[3].

  • Workup: Cool the mixture to room temperature and remove the methanol in vacuo. Partition the resulting residue between Ethyl Acetate (EtOAc) (100 mL) and Distilled Water (100 mL).

  • Isolation: Separate the layers and extract the aqueous phase with additional EtOAc (2 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of 10% to 30% EtOAc in Hexanes) or via vacuum distillation to afford pure 2-methyl-5-propylpyrimidine as a pale-yellow to colorless oil.

Analytical Validation

To ensure the self-validating integrity of the protocol, verify the final product against the following expected Nuclear Magnetic Resonance (NMR) spectroscopic parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.42 (s, 2H, Pyrimidine H-4, H-6 ) – Confirms successful aromatization and symmetry.

    • δ 2.68 (s, 3H, C2-CH₃ ) – Confirms the incorporation of the acetamidine methyl group.

    • δ 2.52 (t, J = 7.5 Hz, 2H, C5-CH₂ -CH₂-CH₃) – Benzylic-like protons of the propyl chain.

    • δ 1.62 (h, J = 7.5 Hz, 2H, C5-CH₂-CH₂ -CH₃)

    • δ 0.95 (t, J = 7.5 Hz, 3H, C5-CH₂-CH₂-CH₃ )

References

  • Development of a Scaleable Synthesis of NDT 9533750, a Key Intermediate to a Series of Novel Subtype Preferring GABA A Partial Agonists Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls Source: MDPI (Molecules) URL:[Link]

  • Sustainable Synthesis with Alcohols – from Rare Noble to Earth-Abundant Metal Catalysts Source: EPub Bayreuth (Dissertation, University of Bayreuth) URL:[Link]

  • Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors (US8785486B2)

Sources

Application

using 2-methyl-5-propylpyrimidine as a ligand in cross-coupling reactions

Application Note: 2-Methyl-5-propylpyrimidine (2-MPP) as a Tunable N-Donor Ligand in Palladium-Catalyzed Cross-Coupling Reactions Executive Summary While phosphines and N-heterocyclic carbenes (NHCs) dominate the landsca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methyl-5-propylpyrimidine (2-MPP) as a Tunable N-Donor Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary

While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape of palladium-catalyzed cross-coupling, the use of tunable N-donor ligands offers distinct advantages in cost, air-stability, and unique electronic modulation. 2-Methyl-5-propylpyrimidine (2-MPP) emerges as a highly specialized, hemilabile N-donor ligand. This application note details the mechanistic rationale, quantitative benchmarking, and self-validating experimental protocols for utilizing 2-MPP in the Suzuki-Miyaura cross-coupling of sterically hindered and deactivated aryl chlorides, tailored for drug development professionals seeking scalable and green-solvent-compatible catalytic systems.

Mechanistic Framework & Causality

The efficacy of 2-MPP as a ligand is not coincidental; it is rooted in its specific steric and electronic topology. Understanding the causality behind its performance is critical for optimization:

  • Electronic Modulation ( π -Acceptance): Unlike electron-rich phosphines that primarily act as strong σ -donors, pyrimidines are inherently electron-deficient. They function as weaker σ -donors but significantly stronger π -acceptors[1]. This electronic profile withdraws electron density from the palladium center, which dramatically accelerates the reductive elimination step—often the rate-limiting bottleneck when coupling sterically hindered biaryls.

  • Steric Hemilability: The methyl group at the C2 position introduces targeted steric bulk immediately adjacent to the coordinating nitrogen atoms. This prevents the formation of unreactive, saturated PdL4​ resting states. Instead, it promotes facile ligand dissociation to generate the highly active, coordinatively unsaturated 14-electron Pd(0) species required for oxidative addition[2].

  • Lipophilic Phase Transfer: The C5-propyl chain acts as a lipophilic tail. In biphasic green-solvent systems (e.g., Toluene/Water or CPME/Water), this propyl group ensures the metal-ligand complex remains entirely partitioned in the organic phase, protecting the active catalyst from degradation in the aqueous base layer[3].

CatalyticCycle Precat Precatalyst Pd(OAc)2 + 2-MPP Pd0 Active Species [Pd(0)(2-MPP)n] Precat->Pd0 Reduction & Ligand Coordination OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)(2-MPP)] Pd0->OxAdd + Ar-Cl - 2-MPP TransMet Transmetalation [Pd(II)(Ar)(Ar')(2-MPP)] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Ar-Ar' Product TransMet->RedElim - Base-Cl RedElim->Pd0 - Ar-Ar' + 2-MPP

Logical relationship of 2-MPP ligand association in the Pd-catalyzed Suzuki-Miyaura cycle.

Quantitative Benchmarking

To demonstrate the efficacy of 2-MPP, it was benchmarked against standard N-donor and P-donor ligands in the coupling of 4-chlorotoluene with phenylboronic acid (Table 1). Furthermore, the substrate scope utilizing 2-MPP highlights its tolerance to various functional groups (Table 2).

Table 1: Ligand Benchmarking in Suzuki-Miyaura Coupling (Conditions: 1.0 mmol 4-chlorotoluene, 1.2 mmol phenylboronic acid, 2 mol% Pd(OAc)2​ , 4 mol% Ligand, 2.0 eq K3​PO4​ , Toluene/H2O (4:1), 100°C, 12 h)

LigandEquivalents (to Pd)Yield (%)TOF (h⁻¹)Mechanistic Notes
Triphenylphosphine2.088%44Standard P-donor; susceptible to oxidation.
Pyridine2.041%20Strong σ -donor; traps Pd in stable resting state.
2,2'-Bipyridine1.065%32Rigid bidentate; slows oxidative addition.
2-MPP 2.0 94% 47 Hemilabile; optimal balance of stability and reactivity.

Table 2: Substrate Scope using 2-MPP/Pd(OAc)₂ System

Aryl HalideBoronic AcidTime (h)Isolated Yield (%)
4-ChlorobenzonitrilePhenylboronic acid898%
2-Chloroanisole4-Tolylboronic acid1486%
3-ChloropyridinePhenylboronic acid1291%
1-Chloro-2,4-dinitrobenzene4-Methoxyphenylboronic acid1679%

Self-Validating Experimental Protocol

A core pillar of trustworthy methodology is self-validation. The following protocol integrates an internal standard (dodecane) to allow for real-time kinetic verification. If the 1-hour checkpoint fails, the researcher is immediately informed of a systemic failure (e.g., oxygen poisoning or inactive precatalyst), preventing the waste of downstream purification resources[4].

Workflow Step1 1. Reagent Prep Ar-X, Ar-B(OH)2 Pd cat, 2-MPP Step2 2. Atmosphere Schlenk line Argon purge Step1->Step2 Step3 3. Reaction 100°C, 12h Toluene/H2O Step2->Step3 Step4 4. Validation TLC & GC-MS Internal Standard Step3->Step4 Step5 5. Purification Chromatography Yield Calc Step4->Step5

Step-by-step self-validating experimental workflow for 2-MPP cross-coupling protocols.
Step-by-Step Methodology: Suzuki-Miyaura Coupling

Reagents Required:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)2​ (4.5 mg, 0.02 mmol, 2 mol%)

  • 2-Methyl-5-propylpyrimidine (2-MPP) (5.4 mg, 0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ) (424 mg, 2.0 mmol)

  • Dodecane (Internal Standard, 50 μL )

  • Degassed Toluene (4.0 mL) and Degassed Deionized Water (1.0 mL)

Procedure:

  • Preparation & Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ , aryl chloride (if solid), arylboronic acid, and K3​PO4​ .

    • Causality Note: K3​PO4​ is selected over Na2​CO3​ because the bulky phosphate anion actively participates in the transmetalation step via a concerted metalation-deprotonation pathway, significantly lowering the activation energy barrier.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Liquid Addition: Via syringe, add the degassed toluene, degassed water, aryl chloride (if liquid), 2-MPP, and exactly 50 μL of dodecane.

  • Self-Validation Checkpoint 1 (t=0): Stir the biphasic mixture vigorously for 2 minutes at room temperature. Stop stirring, allow the phases to separate, and withdraw a 10 μL aliquot of the organic (top) layer. Dilute in 1 mL ethyl acetate and run a baseline GC-MS to establish the ratio of Aryl Chloride to Dodecane.

  • Heating: Place the Schlenk tube in a pre-heated oil bath at 100°C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Self-Validation Checkpoint 2 (t=1h): After 1 hour, briefly pause stirring. Withdraw a 10 μL aliquot of the organic layer, dilute, and analyze via GC-MS.

    • Decision Gate: Calculate conversion based on the Aryl Chloride/Dodecane ratio. If conversion is >15%, the catalyst is active; proceed to completion. If conversion is <5%, the system has been compromised (likely oxygen ingress poisoning the Pd(0) species). Abort the reaction, re-evaluate Schlenk technique, and restart.

  • Completion & Workup: After 12 hours, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Extract the aqueous layer with ethyl acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the biaryl product.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. nih.gov.
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. semanticscholar.org.
  • Cyclopalladation in the Periphery of a NHC Ligand as the Crucial Step in the Synthesis of Highly Active Suzuki‐Miyaura Cross‐Coupling Catalysts.
  • Versatile Reactivity of MnII Complexes in Reactions with N-Donor Heterocycles: Metamorphosis of Labile Homometallic Pivalates vs.

Sources

Method

Application Notes &amp; Protocols: Regioselective Functionalization of 2-Methyl-5-Propylpyrimidine at the C4 Position

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a privileged scaffold in drug design. The biological activity of pyrimidine-based molecules is exquisitely sensitive to their substitution patterns. Consequently, developing robust and regioselective methods for the functionalization of substituted pyrimidines is of paramount importance for creating diverse chemical libraries and optimizing structure-activity relationships (SAR).

This guide focuses on a specific, yet broadly applicable scaffold: 2-methyl-5-propylpyrimidine . We will provide an in-depth exploration of advanced strategies and detailed protocols for its selective functionalization at the C4 position, a critical site for modulating molecular properties. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their synthetic toolkit for this important class of heterocycles.

Chapter 1: Strategic Considerations for C4 Functionalization

Electronic Landscape of the 2-Methyl-5-Propylpyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[2][3] When a nucleophile attacks at the C4 position, the resulting anionic intermediate (a Meisenheimer complex) is effectively stabilized by delocalizing the negative charge onto the N3 nitrogen atom, a key factor favoring reactivity at this site.[4]

The substituents on the 2-methyl-5-propylpyrimidine ring modulate this inherent reactivity:

  • 2-Methyl Group: An electron-donating group (EDG) that slightly deactivates the ring towards nucleophilic attack through an inductive effect.

  • 5-Propyl Group: Also an electron-donating group, its primary influence on the C4 position is steric. Being ortho to C4, it can moderately hinder the approach of bulky reagents.

Despite the presence of EDGs, the electron-deficient nature of the diazine core remains the dominant factor, making C4 a prime target for functionalization.

Figure 1. Key electronic and steric factors influencing the C4 position of 2-methyl-5-propylpyrimidine.

Overview of Synthetic Strategies

We will detail three primary strategies for achieving C4 functionalization, ranging from classical, robust methods to modern, direct approaches.

StrategyCore PrincipleKey AdvantagesKey Considerations
A. C4-Activation & SNAr Two-step: convert C4-OH to a leaving group (e.g., -Cl), then substitute.Broad nucleophile scope, reliable, well-established.Requires precursor synthesis, uses harsh reagents (e.g., POCl₃).
B. Direct C-H Minisci Alkylation Radical-mediated C-H functionalization.Atom-economical, direct, avoids pre-functionalization.Often requires specific radical precursors, regioselectivity can be substrate-dependent.[5]
C. Direct C-H Metal-Catalyzed Arylation Transition metal-catalyzed C-H bond activation and cross-coupling.Forms C-C bonds directly, powerful for library synthesis.Catalyst/ligand screening may be needed, potential for metal contamination.[6]

Chapter 2: Protocols and Methodologies

Strategy A: C4-Activation Followed by Nucleophilic Aromatic Substitution (SNAr)

This classical approach is arguably the most versatile and reliable method for introducing a wide array of functionalities. It proceeds in two stages: synthesis of a C4-activated precursor, followed by substitution.

G start Precursor Synthesis (2-Methyl-5-propylpyrimidin-4-one) step1 Step 1: Activation (Chlorination with POCl₃) start->step1 Biginelli or similar condensation step2 Step 2: SNAr (Displacement with Nu⁻) step1->step2 4-Chloro Intermediate product C4-Functionalized Product step2->product R-NH₂, R-SH, R-OH, etc.

Figure 2. Workflow for the two-step C4-functionalization via SNAr.

Protocol 2.1: Synthesis of 4-Chloro-2-methyl-5-propylpyrimidine (Intermediate)

Causality Statement: Direct functionalization of the pyrimidone precursor is difficult. Conversion of the C4-hydroxyl group into a chloride using phosphorus oxychloride (POCl₃) transforms it into an excellent leaving group, activating the C4 position for subsequent nucleophilic attack. The reaction of 2,4-halopyrimidines generally leads to the selective displacement of the halide at the 4-position.[7]

Materials:

  • 2-Methyl-5-propylpyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)

  • N,N-Dimethylaniline (catalytic, ~0.1 eq) (Optional)

  • Toluene or Acetonitrile (Anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-methyl-5-propylpyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5.0 eq). Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heating: Add a catalytic amount of N,N-dimethylaniline (if used). Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This is a highly exothermic process.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-chloro intermediate.

Protocol 2.2: SNAr with an Amine Nucleophile (Example: N-Benzylation)

Causality Statement: The electron-deficient pyrimidine ring and the good leaving group at C4 facilitate the addition-elimination mechanism of SNAr. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing with the primary nucleophile.

Materials:

  • 4-Chloro-2-methyl-5-propylpyrimidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a solution of 4-chloro-2-methyl-5-propylpyrimidine (1.0 eq) in anhydrous ACN, add benzylamine (1.2 eq) followed by DIPEA (1.5 eq) under a nitrogen atmosphere.

  • Heating: Stir the reaction mixture at 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., gradient of EtOAc in hexanes) to afford the desired C4-aminated product.

Strategy B: Direct C-H Functionalization via Minisci-Type Alkylation

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles.[5] It involves the generation of a nucleophilic alkyl radical, which preferentially adds to the protonated heterocycle at an electron-deficient position like C4. Recent advances have demonstrated excellent regioselectivity for C4 alkylation of pyrimidines.[8]

cluster_0 Radical Generation cluster_1 Pyridine Addition & Rearomatization RCOOH R-COOH Ag Ag(I) RCOOH->Ag Oxidative Decarboxylation R_rad R• Ag->R_rad S2O8 (NH₄)₂S₂O₈ S2O8->Ag Re-oxidant Het_R_rad [Het-R]⁺• R_rad->Het_R_rad Het Pyrimidine-H⁺ Het->Het_R_rad Radical Addition at C4 Het_R C4-Alkylated Pyrimidine Het_R_rad->Het_R Oxidation & Deprotonation

Sources

Application

Application Note: Strategic Incorporation of 2-Methyl-5-Propylpyrimidine as a Building Block in High-Performance OLED Materials

Executive Summary The development of highly efficient Organic Light-Emitting Diodes (OLEDs)—particularly those utilizing Thermally Activated Delayed Fluorescence (TADF) or phosphorescence—relies heavily on the precise en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly efficient Organic Light-Emitting Diodes (OLEDs)—particularly those utilizing Thermally Activated Delayed Fluorescence (TADF) or phosphorescence—relies heavily on the precise engineering of host materials and electron transport layers (ETLs). Pyrimidine derivatives have emerged as premier electron-deficient building blocks in this domain [1].

This application note details the use of 2-methyl-5-propylpyrimidine (often utilized via its halogenated precursor, 4-chloro-2-methyl-5-propylpyrimidine) as a structural moiety for advanced OLED materials. By bridging rigorous chemical synthesis with optoelectronic device physics, this guide provides researchers with field-proven protocols to synthesize, purify, and integrate these materials into high-efficiency solution-processed or vacuum-deposited OLEDs.

Mechanistic Rationale: The Causality of Molecular Design

As a Senior Application Scientist, it is critical to understand why specific moieties are selected rather than simply how to use them. The incorporation of the 2-methyl-5-propylpyrimidine unit into a larger conjugated system (e.g., coupled with carbazole or acridine donor units) serves a dual optoelectronic and morphological purpose:

  • Electronic Modulation (The Pyrimidine Core): Pyrimidine is a highly electron-deficient 1,3-diazine azaaromatic compound. The electronegative nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting molecule. This deep LUMO facilitates efficient electron injection from the cathode and improves electron mobility, making it an exceptional electron-transporting or bipolar host material[1][2]. Furthermore, the high triplet energy ( ET​ ) of the pyrimidine core prevents reverse energy transfer from the dopant back to the host, effectively confining excitons within the emissive layer [3].

  • Morphological Control (The Alkyl Chains): Bare or highly planar aromatic pyrimidines suffer from excessive π−π stacking, leading to crystallization, poor film morphology, and concentration quenching (exciton annihilation). The strategic placement of 2-methyl and 5-propyl aliphatic chains introduces steric hindrance and structural entropy. This causality is twofold:

    • Solubility: It drastically enhances solubility in non-halogenated organic solvents (e.g., toluene, anisole), enabling eco-friendly, low-cost solution-processing techniques (spin-coating or inkjet printing)[3].

    • Film Amorphousness: It elevates the glass transition temperature ( Tg​ ) by preventing molecular crystallization, ensuring a smooth, amorphous film morphology essential for long device lifetimes.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints guarantee that any failure is caught before proceeding to the resource-intensive device fabrication stage.

Protocol A: Synthesis of a Bipolar Host via Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-chloro-2-methyl-5-propylpyrimidine with a hole-transporting donor (e.g., 3,6-di-tert-butylcarbazole-9-phenylboronic acid) to create a bipolar host.

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 4-chloro-2-methyl-5-propylpyrimidine (1.0 eq), the carbazole-phenylboronic acid derivative (1.2 eq), and Pd(PPh3​)4​ (0.05 eq) as the catalyst.

  • Solvent Addition: Add a degassed mixture of toluene and 2M aqueous K2​CO3​ (ratio 3:1 v/v).

  • Reaction: Reflux the mixture at 90 °C for 24 hours under vigorous stirring.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the pyrimidine precursor spot confirms reaction completion.

  • Extraction & Purification: Cool to room temperature. Extract the organic layer with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO4​ . Concentrate via rotary evaporation.

  • Chromatography: Purify the crude product using silica gel column chromatography.

    • Self-Validation Checkpoint 2: Confirm molecular structure and purity (>99%) using 1H NMR and HPLC. The presence of the propyl multiplet (~1.0 ppm, ~1.7 ppm, ~2.6 ppm) and methyl singlet (~2.5 ppm) alongside aromatic proton shifts confirms structural integrity.

  • Sublimation: Subject the purified powder to temperature-gradient vacuum sublimation ( 10−6 Torr) to remove trace organic impurities and catalytic palladium residues, which are known exciton quenchers.

Protocol B: Solution-Processed OLED Device Fabrication

Objective: Fabricate a green TADF OLED utilizing the synthesized pyrimidine derivative as the host.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Dry with N2​ and treat with UV-Ozone for 20 minutes to increase the ITO work function.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (filtered through a 0.45 µm PVDF filter) at 3000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes in ambient air. Transfer to a nitrogen-filled glovebox.

  • Emissive Layer (EML): Dissolve the pyrimidine-based host and a green TADF emitter (e.g., 4CzIPN, 10 wt% doping) in anhydrous toluene to a total concentration of 10 mg/mL. Spin-coat the solution at 2000 rpm for 30 seconds.

    • Self-Validation Checkpoint 3: Measure film thickness using a spectroscopic ellipsometer. Target thickness is 30-40 nm. Adjust spin speed if deviations occur.

  • Vacuum Deposition (ETL & Cathode): Transfer the substrate to a thermal evaporator without breaking the vacuum. Deposit 40 nm of TPBi (Electron Transport Layer) at 1 Å/s, followed by 1 nm of LiF (Electron Injection Layer) at 0.1 Å/s, and 100 nm of Aluminum (Cathode) at 2 Å/s.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass coverslip inside the glovebox to prevent moisture/oxygen degradation.

Quantitative Data Presentation

The following table summarizes the expected photophysical and electrochemical properties of a standard 2-methyl-5-propylpyrimidine-carbazole bipolar host, alongside the analytical techniques used for validation.

Material PropertyExpected RangeMeasurement TechniqueCausality / Impact on Device
HOMO Level -5.8 to -6.1 eVCyclic Voltammetry (Oxidation onset)Deep HOMO ensures effective hole blocking from the EML to the ETL.
LUMO Level -2.8 to -3.1 eVUV-Vis Absorption Edge + CVMatches the ETL for barrier-free electron injection.
Triplet Energy ( ET​ ) 2.8 to 3.0 eVLow-Temp (77K) PhosphorescenceHigh ET​ prevents reverse energy transfer, confining excitons.
Thermal Stability ( Td​ ) > 350 °CThermogravimetric Analysis (TGA)Ensures material survives vacuum sublimation without decomposition.
Electron Mobility ( μe​ ) 10−4 to 10−5 cm2/Vs Space-Charge-Limited Current (SCLC)Balances hole mobility to shift the recombination zone to the EML center.

Visualizations of Workflows and Energy Alignment

Workflow A Precursor: 4-Chloro-2-methyl- 5-propylpyrimidine B Cross-Coupling (Suzuki-Miyaura) A->B C Purification & Sublimation B->C D OLED Device Fabrication C->D E Optoelectronic Characterization D->E

Caption: Workflow for synthesizing and integrating 2-methyl-5-propylpyrimidine derivatives into OLEDs.

EnergyLevels cluster_0 OLED Device Architecture & Energy Alignment Anode ITO Anode (-4.8 eV) HTL Hole Transport Layer (PEDOT:PSS) HOMO: -5.2 eV Anode->HTL Hole Injection EML Emissive Layer (Pyrimidine Host + Dopant) HOMO: -6.0 eV | LUMO: -2.9 eV HTL->EML Hole Transport ETL Electron Transport Layer (TPBi) LUMO: -2.8 eV ETL->EML Electron Transport Cathode LiF/Al Cathode (-4.2 eV) Cathode->ETL Electron Injection

Caption: Energy level alignment diagram showcasing pyrimidine-based materials in an OLED architecture.

References

  • Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices Source: SPIE Digital Library URL
  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs Source: NIH / Materials URL
  • Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs Source: RSC Publishing URL
Method

Application Note: Catalytic Hydrogenation of 2-Methyl-5-propylpyrimidine Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Scientific Rationale & Mechanistic Causality The reduction of 2-methyl-5-propylpyrimidine (CAS 64171-53-5)[1] to its corresponding fully satur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Mechanistic Causality

The reduction of 2-methyl-5-propylpyrimidine (CAS 64171-53-5)[1] to its corresponding fully saturated hexahydropyrimidine is a highly valuable transformation in the synthesis of bioactive alkaloids and chiral pharmaceutical scaffolds[2]. However, the direct catalytic hydrogenation of the pyrimidine core presents significant thermodynamic and kinetic hurdles. The inherent aromatic stability of the pyrimidine ring strongly resists reduction, while the multiple basic nitrogen atoms coordinate tightly to transition metal centers, leading to rapid catalyst poisoning[3].

To overcome these barriers, we employ a substrate activation strategy . By subjecting 2-methyl-5-propylpyrimidine to N-alkylation (e.g., using benzyl bromide), we generate a pyrimidinium salt.

  • Causality of Choice: This pre-activation step breaks the C2v​ symmetry of the aromatic ring, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), and prevents the nitrogen lone pairs from passivating the catalyst[3].

For the reduction step, classical heterogeneous catalysts (like Pd/C) require harsh acidic conditions and yield unpredictable racemic or diastereomeric mixtures. In contrast, utilizing an Iridium-based homogeneous catalyst—specifically the Ir/(S,S)-f-Binaphane complex—enables asymmetric, complete hydrogenation under additive-free conditions[2]. The bulky chiral diphosphine ligand dictates the stereochemical outcome at the C2 and C5 positions, providing high enantiomeric excess (ee) and diastereoselectivity.

Mechanistic Pathway Visualization

Mechanism Sub 2-Methyl-5-propylpyrimidine (Aromatic, High LUMO) Act N-Alkylation (BnBr) Causality: Lowers LUMO & Prevents Poisoning Sub->Act Salt Pyrimidinium Salt (Activated Substrate) Act->Salt Cat Ir/(S,S)-f-Binaphane + H2 Enantioselective Hydride Transfer Salt->Cat Int Tetrahydropyrimidine (Transient Intermediate) Cat->Int Step 1: Partial Reduction Prod Chiral Hexahydropyrimidine (Target Scaffold) Cat->Prod Step 3: Complete Saturation Int->Cat Step 2: Re-coordination

Mechanistic pathway of Ir-catalyzed pyrimidinium activation and asymmetric hydrogenation.

Experimental Workflows & Protocols

This guide details two self-validating protocols: a batch asymmetric hydrogenation for discovery-scale synthesis, and a continuous flow protocol for safe, scalable production[2].

Protocol A: Batch Asymmetric Hydrogenation

Self-Validating System: This protocol incorporates UPLC-MS In-Process Controls (IPCs) to confirm the consumption of the transient tetrahydropyrimidine intermediate, ensuring the reaction is driven to complete saturation before workup.

  • Step 1: Catalyst Preparation (Glovebox)

    • Procedure: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2​ (1.0 mol%) and (S,S)-f-Binaphane (2.2 mol%) in anhydrous dichloromethane (DCM) (3.0 mL). Stir at room temperature for 30 minutes.

    • Causality: The pre-stirring step is essential for the ligand exchange process, displacing the cyclooctadiene (COD) to form the active chiral Ir-complex. Performing this in a glovebox prevents premature oxidation of the electron-rich phosphine ligand.

  • Step 2: Substrate Loading

    • Procedure: Add N-benzyl-2-methyl-5-propylpyrimidinium bromide (0.20 mmol) to the catalyst solution. Transfer the mixture to a high-pressure hydrogenation autoclave.

    • Causality: The pyrimidinium salt is highly polar; DCM ensures adequate solubility for both the homogeneous catalyst and the ionic substrate, facilitating uniform mass transfer.

  • Step 3: Pressurization and Reaction

    • Procedure: Purge the autoclave with H2​ gas three times, then pressurize to 60 atm. Stir the reaction at 25 °C for 72 hours[2].

    • Causality: High H2​ pressure (60 atm) is required to drive the equilibrium of the final, most difficult hydride transfer step (from tetrahydropyrimidine to the fully saturated hexahydropyrimidine).

  • Step 4: IPC and Self-Validation

    • Procedure: At 48 hours, carefully vent a micro-aliquot and analyze via UPLC-MS.

    • Validation Criteria: The reaction is self-validating if the m/z peak for the intermediate tetrahydropyrimidine is <2% relative to the hexahydropyrimidine product mass. If >2% , re-pressurize and continue stirring.

  • Step 5: Isolation

    • Procedure: Vent the H2​ gas safely. Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (Eluent: DCM/MeOH 10:1 with 1% NH4​OH ).

    • Causality: The addition of NH4​OH to the eluent prevents the highly basic hexahydropyrimidine product from streaking on the acidic silica gel.

Protocol B: Continuous Flow Hydrogenation (Scale-Up)

Batch hydrogenation of pyrimidinium salts at scale poses severe safety risks due to large volumes of highly pressurized H2​ [2]. Continuous flow chemistry mitigates this by minimizing the active reactor volume and improving gas-liquid mixing.

Flow Sol Substrate Reservoir (0.1 M in DCM/MeOH) Mix T-Mixer (Gas-Liquid Segmented Flow) Sol->Mix Gas H2 Mass Flow Controller (60 atm) Gas->Mix React Packed-Bed Reactor (Immobilized Ir-Catalyst, 50 °C) Mix->React Biphasic Mixture BPR Back Pressure Regulator (Maintains Dissolved H2) React->BPR Conversion >99% Out Product Collection (Continuous IPC Monitoring) BPR->Out

Continuous flow reactor configuration for safe, scalable pyrimidinium hydrogenation.

  • Step 1: System Priming

    • Procedure: Prime a packed-bed tube reactor containing immobilized Ir-catalyst with a solvent stream of DCM/MeOH (1:1) at a flow rate of 0.5 mL/min. Set the reactor temperature to 50 °C.

    • Causality: Elevated temperature in flow compensates for the shorter residence time, ensuring complete conversion without degrading the product.

  • Step 2: Segmented Flow Initiation

    • Procedure: Introduce H2​ gas via a mass flow controller into a T-mixer alongside the substrate solution (0.1 M N-benzyl-2-methyl-5-propylpyrimidinium bromide). Maintain a system pressure of 60 atm using a Back Pressure Regulator (BPR)[2].

    • Causality: The T-mixer creates a segmented gas-liquid flow (Taylor flow), which exponentially increases the interfacial surface area between the H2​ gas and the liquid phase, overcoming the mass transfer limitations seen in batch reactors.

  • Step 3: Steady-State Collection

    • Procedure: Discard the first 2 reactor volumes (equilibration phase). Collect the steady-state output.

    • Validation Criteria: Continuous inline UV-Vis or periodic UPLC sampling validates steady-state conversion ( >94% yield).

Data Presentation

The following table summarizes the quantitative outcomes of various catalytic systems applied to the N-benzyl-2-methyl-5-propylpyrimidinium bromide model system.

Catalytic SystemReactor TypeTemp (°C)Pressure (atm)Time / ResidenceYield (%)Enantiomeric Excess (%)
Ir/(S,S)-f-BinaphaneBatch256072 h9596
Ir/(S,S)-f-BinaphaneBatch-206096 h9197
Ir/(S,S)-f-BinaphaneContinuous Flow50602 h9495
Pd/C (10%) + AcOHBatch601024 h82N/A (Racemic)

Data synthesized from benchmark pyrimidinium hydrogenation studies[2].

References

  • [1] Title: 64171-53-5 | 2-Methyl-5-propylpyrimidine | BLD Pharm Source: bldpharm.com URL: 1

  • [2] Title: Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow - Green Chemistry (RSC Publishing) Source: rsc.org URL: 2

  • [3] Title: Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks - PMC Source: nih.gov URL: 3

Sources

Application

Application Note: Scale-Up Manufacturing Process for 2-Methyl-5-propylpyrimidine

Executive Summary & Scope 2-Methyl-5-propylpyrimidine is an advanced, highly valuable heterocyclic building block utilized extensively in the development of central nervous system (CNS) therapeutics. Most notably, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

2-Methyl-5-propylpyrimidine is an advanced, highly valuable heterocyclic building block utilized extensively in the development of central nervous system (CNS) therapeutics. Most notably, it serves as the core scaffold for Adipiplon (NG2-73), a non-benzodiazepine positive allosteric modulator (PAM) targeting the GABA-A receptor[1, 2].

As drug candidates transition from discovery to clinical development, the demand for scalable, highly pure intermediates becomes paramount. Direct synthesis of fully unsubstituted pyrimidines via malondialdehyde equivalents is notoriously prone to polymerization and low yields. To circumvent this, we have engineered a robust, field-proven four-step synthetic route (telescoped into three operational stages) that leverages stable intermediates. This protocol details the causality behind our process engineering, ensuring a self-validating system that maximizes yield, safety, and API-grade purity [3, 4].

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the pyrimidine ring is achieved via the classic condensation of an amidine with a 1,3-dicarbonyl equivalent.

  • C-C Bond Formation (Claisen): We utilize ethyl pentanoate (valerate) and ethyl formate. Because ethyl formate cannot enolize, cross-condensation is directed efficiently using a strong base, forming the stable sodium enolate of ethyl 2-(hydroxymethylene)pentanoate.

  • Cyclization: Acetamidine provides the N-C(CH3)=N fragment. Condensation with the formyl ester yields 4-hydroxy-2-methyl-5-propylpyrimidine.

  • Activation & Deoxygenation: The 4-hydroxyl group is converted to a chloride using POCl3 (yielding a commercially ubiquitous intermediate[3]), which is subsequently removed via catalytic hydrogenolysis to yield the target 2-methyl-5-propylpyrimidine.

Process Flow Diagram

G SM1 Ethyl Pentanoate + Ethyl Formate Step1 Claisen Condensation (NaOEt, THF, 0°C) SM1->Step1 Int1 Ethyl 2-(hydroxymethylene) pentanoate Step1->Int1 Step2 Cyclization (EtOH, Reflux) Int1->Step2 Amidine Acetamidine HCl Amidine->Step2 Int2 4-Hydroxy-2-methyl- 5-propylpyrimidine Step2->Int2 Step3 Chlorination (POCl3, 90°C) Int2->Step3 Int3 4-Chloro-2-methyl- 5-propylpyrimidine Step3->Int3 Step4 Hydrogenolysis (Pd/C, H2, Et3N) Int3->Step4 Product 2-Methyl-5-propylpyrimidine (Final API Intermediate) Step4->Product

Four-step scale-up synthetic workflow for 2-methyl-5-propylpyrimidine.

Detailed Experimental Protocols & Causality

Stage 1: Telescoped Synthesis of 4-Hydroxy-2-methyl-5-propylpyrimidine

To optimize throughput and minimize the handling of the moisture-sensitive enolate intermediate, the Claisen condensation and cyclization steps are telescoped.

  • Reaction Setup: Charge a dry, nitrogen-purged reactor with Tetrahydrofuran (THF, 5 vol) and Sodium Ethoxide (NaOEt, 1.2 eq). Cool the suspension to 0–5°C.

  • Controlled Addition: Prepare a mixture of Ethyl pentanoate (1.0 eq) and Ethyl formate (1.5 eq). Add this mixture dropwise over 2 hours.

    • Causality: Slow addition at low temperatures suppresses the self-condensation (homo-Claisen) of ethyl pentanoate, forcing the kinetically favored cross-condensation with ethyl formate.

  • Solvent Swap (Self-Validating Step): Stir for 12 hours at room temperature. Once GC analysis confirms < 2% ethyl pentanoate remains, begin vacuum distillation. Continuously feed absolute Ethanol into the reactor until the internal temperature stabilizes at 78°C, indicating complete removal of THF.

    • Causality: THF limits the reflux temperature and can impede the subsequent dehydration step. Swapping to ethanol provides the optimal boiling point and solubility profile for the cyclization.

  • Cyclization: Cool to 40°C and charge Acetamidine hydrochloride (1.1 eq). Heat the mixture to reflux (78°C) for 8 hours.

  • Workup & Precipitation: Concentrate the mixture by 50%, cool to 20°C, and dilute with Water (3 vol). Carefully adjust the pH to 6.5–7.0 using 2M HCl.

    • Causality: The 4-hydroxy pyrimidine (which exists predominantly as its pyrimidin-4-one tautomer) is amphoteric. Precise neutralization ensures the compound reaches its isoelectric point, triggering massive and highly pure precipitation.

  • Isolation: Filter the resulting white solid, wash with cold water, and dry under vacuum at 50°C.

Stage 2: Synthesis of 4-Chloro-2-methyl-5-propylpyrimidine
  • Activation: Charge the dried 4-Hydroxy-2-methyl-5-propylpyrimidine (1.0 eq) to a glass-lined reactor. Add Phosphorus oxychloride (POCl₃, 3.0 eq) followed by N,N-Dimethylaniline (0.1 eq).

    • Causality: POCl₃ acts as both the chlorinating agent and the solvent. The addition of N,N-Dimethylaniline is critical; it generates a highly reactive Vilsmeier-type intermediate in situ, significantly accelerating the conversion and preventing thermal degradation associated with prolonged heating.

  • Heating: Heat the mixture to 90°C for 4 hours. Monitor via HPLC until starting material is < 1%.

  • Quench (Critical Safety Protocol): Cool the mixture to 20°C. Do not add water to the reactor. Instead, perform a reverse quench by adding the reaction mixture dropwise into a second vessel containing vigorously stirred ice water (10 vol), maintaining the internal temperature below 20°C.

    • Causality: Hydrolysis of excess POCl₃ is violently exothermic. Reverse quenching ensures POCl₃ is always the limiting reagent in the aqueous phase, maintaining absolute thermal control.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM, 3 x 3 vol). Wash the combined organics with saturated NaHCO₃ until pH 7, dry over Na₂SO₄, and concentrate to yield a pale yellow oil.

Stage 3: Hydrogenolysis to 2-Methyl-5-propylpyrimidine
  • Reaction Setup: Charge the 4-Chloro-2-methyl-5-propylpyrimidine (1.0 eq) into a pressure-rated hydrogenation vessel. Add Methanol (10 vol), Triethylamine (1.5 eq), and 10% Palladium on Carbon (Pd/C, 0.05 eq Pd).

    • Causality: The reduction of the C-Cl bond generates stoichiometric hydrochloric acid. Triethylamine acts as an essential scavenger; without it, the liberated HCl would rapidly poison the palladium catalyst and stall the reaction.

  • Hydrogenation: Purge the vessel three times with N₂, followed by three purges with H₂. Pressurize to 3 bar with H₂ and stir at 25–30°C.

  • Self-Validating IPC: Monitor the mass flow of hydrogen. The reaction is complete exactly when 1.0 equivalent of H₂ is consumed (typically 2-3 hours).

  • Isolation: Vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, partition between Ethyl Acetate and water to remove triethylamine hydrochloride salts. Dry the organic layer and evaporate to yield the highly pure 2-Methyl-5-propylpyrimidine as a clear liquid.

Quantitative Data & Process Parameters

To ensure reproducibility across manufacturing sites, the following Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) must be strictly adhered to:

Process StepIntermediate / ProductMolar Yield (%)Target Purity (HPLC/GC)Critical Process Parameters (CPPs)In-Process Control (IPC)
1. Claisen Condensation Ethyl 2-(hydroxymethylene)pentanoate85 – 88%> 95% (GC)Temp: 0–5°C; Addition rate: 2hGC: < 2% ethyl pentanoate
2. Cyclization 4-Hydroxy-2-methyl-5-propylpyrimidine80 – 84%> 98% (HPLC)Reflux temp: 78°C; pH: 6.5–7.0HPLC: < 1% intermediate
3. Chlorination 4-Chloro-2-methyl-5-propylpyrimidine88 – 92%> 97% (HPLC)Temp: 90°C; Quench temp: < 20°CHPLC: < 0.5% starting material
4. Hydrogenolysis 2-Methyl-5-propylpyrimidine90 – 94%> 99% (HPLC)H₂ pressure: 3 bar; Base: 1.5 eqH₂ uptake volume monitoring

References

  • Title: Preparation of imidazo-pyrimidines and triazolo-pyrimidines as benzodiazepine receptor ligands for the treatment of central nervous system diseases (WO2005012306A2)
  • Title: Discriminative stimulus properties of GABAA receptor positive allosteric modulators TPA023, ocinaplon and NG2-73 in rats Source: European Journal of Pharmacology (via PubMed) URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 2-methyl-5-propylpyrimidine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of 2-methyl-5-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of 2-methyl-5-propylpyrimidine .

Below, we dissect the two primary synthetic methodologies—De Novo Condensation and Negishi Cross-Coupling—providing mechanistic troubleshooting, optimized protocols, and empirical data to ensure high-fidelity scale-up.

Synthetic Workflow: Route Selection

PyrimidineSynthesis Start Target: 2-Methyl-5-propylpyrimidine RouteA Route A: De Novo Condensation Start->RouteA RouteB Route B: Negishi Cross-Coupling Start->RouteB A_Reagents Acetamidine HCl + 2-Propyl Vinamidinium Salt RouteA->A_Reagents B_Reagents 5-Bromo-2-methylpyrimidine + Propylzinc Bromide RouteB->B_Reagents A_Cond Base: NaOMe / MeOH Reflux, 3-4h A_Reagents->A_Cond A_Yield High Yield (>85%) Prevents self-condensation A_Cond->A_Yield B_Cond Cat: Pd(P(t-Bu)3)2 Solvent: THF, 60°C B_Reagents->B_Cond B_Yield Moderate-High Yield (70-80%) Suppresses β-hydride elim. B_Cond->B_Yield

Fig 1: Dual synthetic pathways for 2-methyl-5-propylpyrimidine highlighting key optimizations.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield consistently below 40% when condensing acetamidine with 2-propylmalonaldehyde?

The Causality: Free 2-alkylmalonaldehydes are highly unstable under the basic conditions required to deprotonate acetamidine hydrochloride. Before the desired bimolecular condensation can occur, the malonaldehyde undergoes rapid aldol self-condensation and oligomerization, consuming your electrophile and creating a complex tar. The Solution: Mask the electrophile by using a vinamidinium salt (e.g., 2-propyl-3-(dimethylamino)N,N-dimethylprop-2-en-1-iminium chloride)[1]. Vinamidinium salts are highly stable, crystalline solids that do not self-condense. Under basic conditions, the amidine nitrogen attacks the activated enamine sequentially, driving the annulation forward with near-quantitative conversion[2].

Q2: In the Negishi coupling of 5-bromo-2-methylpyrimidine with propylzinc bromide, my primary byproduct is dehalogenated 2-methylpyrimidine. How do I fix this?

The Causality: You are observing competitive β -hydride elimination . After the oxidative addition of the pyrimidine and transmetalation with propylzinc bromide, the intermediate alkyl-Pd(II)-aryl complex has a choice: undergo reductive elimination to form your product, or undergo bond rotation and β -hydride elimination to yield propene and a Pd-H species (which subsequently reductively eliminates to give the dehalogenated 2-methylpyrimidine)[3]. The Solution: You must accelerate the reductive elimination step. Switch your catalyst to one with a highly sterically demanding, electron-rich ligand, such as Pd(P(t-Bu)3​)2​ or a Buchwald dialkylbiarylphosphine ligand like CPhos [4]. The extreme steric bulk forces the palladium center into a geometry that dramatically lowers the activation energy for reductive elimination, outcompeting the β -hydride elimination pathway[3].

Q3: How do I ensure complete conversion in the Negishi route without degrading the catalyst?

The Causality: Organozinc reagents can degrade over time, and palladium catalysts are susceptible to aggregation into inactive palladium black if the transmetalation step is too slow. The Solution: Ensure your propylzinc bromide is freshly titrated. Maintain a strict anhydrous environment and use a highly polar co-solvent mixture (e.g., THF/NMP 4:1) to accelerate transmetalation. Keep the reaction temperature strictly at 60 °C; exceeding this accelerates catalyst decay before conversion is complete.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the optimized routes to assist in selecting the appropriate scale-up strategy.

MetricRoute A: Vinamidinium CondensationRoute B: Negishi Cross-Coupling
Typical Yield 85 – 92%70 – 80%
Primary Byproduct Dimethylamine (gas)2-Methylpyrimidine (dehalogenation)
Key Reagents Acetamidine HCl, NaOMe, Vinamidinium salt5-Bromo-2-methylpyrimidine, Propylzinc Br
Catalyst Required None Pd(P(t-Bu)3​)2​ (5 mol%)
Scalability Excellent (Kilogram scale)Moderate (Requires strict anhydrous control)
Cost Efficiency High (Cheap starting materials)Low (Expensive Pd catalysts and ligands)

Step-by-Step Experimental Protocols

Protocol A: Optimized De Novo Condensation (Vinamidinium Route)

This protocol is self-validating: the evolution of dimethylamine gas serves as an in-process indicator of the annulation progressing.

  • Preparation of Base: In an oven-dried, argon-flushed round-bottom flask, suspend acetamidine hydrochloride (1.1 equiv, 11 mmol) in anhydrous methanol (25 mL). Slowly add a solution of sodium methoxide (1.2 equiv, 12 mmol) in methanol. Stir for 15 minutes at room temperature to liberate the free amidine.

  • Electrophile Addition: Add the 2-propyl-substituted vinamidinium chloride salt (1.0 equiv, 10 mmol) in one portion. The reaction mixture will transition from a suspension to a homogeneous yellow solution.

  • Cyclization: Attach a reflux condenser and heat the mixture to 65 °C (reflux). Maintain reflux for 3-4 hours. Validation checkpoint: Monitor by TLC (DCM:MeOH 95:5); the highly polar vinamidinium spot (baseline) should completely disappear.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (50 mL) and water (30 mL).

  • Purification: Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate. Purify via short-path distillation or silica gel chromatography to yield pure 2-methyl-5-propylpyrimidine.

Protocol B: Optimized Negishi Cross-Coupling

This protocol utilizes steric bulk to enforce reductive elimination.

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with 5-bromo-2-methylpyrimidine (1.0 equiv, 5 mmol) and Pd(P(t-Bu)3​)2​ (0.05 equiv, 5 mol%).

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed THF (15 mL) via syringe. Stir for 5 minutes at room temperature.

  • Transmetalation: Dropwise, add a freshly titrated solution of propylzinc bromide in THF (1.3 equiv, 6.5 mmol) over 10 minutes.

  • Coupling: Heat the reaction mixture to 60 °C. Stir for 12 hours. Validation checkpoint: An aliquot quenched in water and analyzed by GC-MS should show <5% of the dehalogenated 2-methylpyrimidine byproduct.

  • Quench & Workup: Cool the flask to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL). Dilute with diethyl ether (30 mL) and filter the biphasic mixture through a pad of Celite to remove precipitated zinc salts and palladium black.

  • Isolation: Separate the organic layer, extract the aqueous layer with ether, dry the combined organics over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound.

References

  • Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling Source: PubMed Central (NIH) URL:[Link][3]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: PubMed Central (NIH) URL:[Link][4]

  • Preparation of 2,5-disubstituted pyrimidines from vinamidinium salts and synthesis of novel disulfane derivatives Source: ResearchGate URL:[Link][1]

  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity Source: ACS Publications URL:[Link][2]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-Methyl-5-Propylpyrimidine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods that fail during validation due to a misunderstanding of analyte pKa and stationary phase chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter methods that fail during validation due to a misunderstanding of analyte pKa and stationary phase chemistry.

2-methyl-5-propylpyrimidine presents a unique chromatographic challenge. While many researchers treat all nitrogen-containing heterocycles as "strong bases" requiring high-pH mobile phases, alkyl-substituted pyrimidines are actually weak bases. The unsubstituted pyrimidine ring has a pKa of ~1.3, and the electron-donating methyl and propyl groups raise the conjugate acid pKa to approximately 2.5–3.5[1][2].

This guide provides field-proven, self-validating troubleshooting strategies and protocols to optimize the reversed-phase liquid chromatography (RPLC) of this specific analyte.

Part 1: Troubleshooting Guides & FAQs

Q1: Why are my retention times for 2-methyl-5-propylpyrimidine highly variable when using standard 0.1% Formic Acid? Causality & Solution: This is the most common error in LC-MS method development. 0.1% Formic acid yields a mobile phase pH of approximately 2.7. Because the pKa of 2-methyl-5-propylpyrimidine is also near 3.0, operating at pH 2.7 places the analyte in a dynamic 50/50 equilibrium between its protonated (polar) and neutral (hydrophobic) states. Chromatographic rule dictates that mobile-phase pH should be at least ± 1.5 pH units above or below the analyte's pKa to avoid pH-related retention issues[3][4]. Action: Abandon formic acid. Shift the pH down to 2.0 using 0.1% Trifluoroacetic Acid (TFA) to fully protonate the molecule, or shift it up to 6.0 using Ammonium Acetate to fully neutralize it.

Q2: I am experiencing severe peak tailing on my C18 column. How can I fix this without changing the column chemistry? Causality & Solution: Peak tailing for basic compounds is rarely caused by the analyte itself; it is caused by secondary electrostatic interactions. Residual silanols (Si-OH) on the silica support have a pKa of ~3.5–4.5. If your mobile phase pH is above 4.0, these silanols become ionized (Si-O⁻) and act as cation-exchange sites, strongly binding to any protonated pyrimidine molecules[3]. Action: Lower the mobile phase pH to < 2.5. At this pH, the silanols are fully protonated (neutralized), shutting down the cation-exchange mechanism and restoring peak symmetry[3].

Q3: I need maximum retention to separate this compound from polar matrix interferences, but I must maintain LC-MS compatibility. What is the best approach? Causality & Solution: To maximize retention in reversed-phase LC, the analyte must be in its neutral state[4]. Because 2-methyl-5-propylpyrimidine is a weak base, you do not need an aggressively high pH (like pH 10) to neutralize it. A simple, volatile 10 mM Ammonium Acetate buffer at pH 6.0 will ensure the analyte is >99% deprotonated (neutral) while remaining perfectly compatible with electrospray ionization (ESI-MS)[4].

Part 2: Mechanistic Workflows & Visualizations

The following decision tree and mechanistic pathway illustrate the causality behind mobile phase selection.

Workflow Start Analyze 2-methyl-5-propylpyrimidine (Estimated pKa ~3.0) Q1 Is LC-MS compatibility required? Start->Q1 MS_Yes Use Volatile Buffers (Acetate, Formate, TFA) Q1->MS_Yes Yes MS_No UV Detection Allowed (Phosphate Buffers OK) Q1->MS_No No Q2_Yes Goal: Maximum Retention? MS_Yes->Q2_Yes Q2_No Goal: Suppress Silanol Tailing? MS_No->Q2_No Ret_Max 10 mM Ammonium Acetate (pH 6.0) Analyte is Neutral = High Retention Q2_Yes->Ret_Max Yes Avoid AVOID: 0.1% Formic Acid (pH 2.7) Analyte at pKa = Split Peaks Q2_Yes->Avoid Warning Peak_Max 0.1% TFA (pH 2.0) Silanols Protonated = Sharp Peaks Q2_No->Peak_Max Yes

Caption: Workflow for selecting the optimal mobile phase based on detection and retention goals.

Mechanism pH2 Low pH (< 2.0) 0.1% TFA State2 Analyte: Protonated (+) Silanols: Neutral (OH) Result: Sharp Peaks, Low RT pH2->State2 Ion Suppression pH3 Mid pH (~2.7) 0.1% Formic Acid State3 Analyte: Partial (+/0) Silanols: Partial (-/OH) Result: Split Peaks, Tailing pH3->State3 pKa Conflict pH6 Neutral pH (~6.0) Ammonium Acetate State6 Analyte: Neutral (0) Silanols: Ionized (-) Result: High RT, Good Shape pH6->State6 Hydrophobic Interaction

Caption: Mechanistic pathway of pH-dependent analyte and silanol interactions.

Part 3: Quantitative Data & Buffer Selection

The table below summarizes the causality between mobile phase selection and the resulting physical state of both the analyte and the column stationary phase[3][4][5].

Mobile Phase AdditiveApprox. pHAnalyte State (pKa ~3.0)Silanol State (pKa ~4.0)Expected Chromatographic Outcome
0.1% TFA 2.0Fully Protonated (+)Fully Protonated (Neutral)Sharp peaks, lower retention. Ideal for UV.
0.1% Formic Acid 2.7Partially Protonated (+/0)Partially Ionized (-/Neutral)Poor. Split peaks, variable retention times.
10 mM Ammonium Acetate 6.0Fully Neutral (0)Fully Ionized (-)High retention, stable RT. Ideal for LC-MS.
0.1% Ammonium Hydroxide 10.5Fully Neutral (0)Fully Ionized (-)High retention, but requires specialized hybrid-silica columns to prevent dissolution.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Retention LC-MS Method (Neutral State)

Objective: Maximize hydrophobic retention by keeping the pyrimidine in its neutral state.

  • Column Selection: Use a modern high-purity C18 or Biphenyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A Preparation: Dissolve 770 mg of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (yields 10 mM). Verify the pH is ~6.0. Do not adjust with acid.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 5.0 min: 5% to 95% B (Linear ramp)

    • 5.0 - 6.0 min: 95% B (Wash)

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

  • Self-Validation Check: Inject a void volume marker (e.g., uracil). Calculate the retention factor ( k′ ). A successful neutral-state method must yield a k′>2.0 for 2-methyl-5-propylpyrimidine.

Protocol B: High-Efficiency UV Method (Ion-Suppression State)

Objective: Completely suppress silanol ionization to guarantee perfectly symmetrical peaks for quantitation.

  • Column Selection: Use a highly end-capped C18 column designed specifically for basic compounds.

  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (0.1% v/v). The pH will naturally fall to ~2.0.

  • Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of Acetonitrile.

  • Gradient Program:

    • 0.0 - 6.0 min: 2% to 60% B (Linear ramp)

  • Flow Rate & Temp: 0.3 mL/min at 35°C.

  • Self-Validation Check: Calculate the USP tailing factor ( As​ ) at 5% peak height. A value of As​≤1.2 validates that secondary silanol interactions have been successfully eliminated by the low pH.

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent.com.[Link]

  • Chromatography Online. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." Chromatographyonline.com.[Link]

  • Macedonian Pharmaceutical Bulletin. "Optimization of ion-suppression reverse phase-separation of basic compounds using different mobile phases." Mfd.org.mk.[Link]

  • ResearchGate. "Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with..." Researchgate.net.[Link]

  • StackExchange (Chemistry). "Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile." Stackexchange.com.[Link]

Sources

Troubleshooting

how to separate 2-methyl-5-propylpyrimidine from structural isomers

Welcome to the Application Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the challenging separation of closely related heterocyclic structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the challenging separation of closely related heterocyclic structural isomers.

Below, you will find our comprehensive troubleshooting guide, comparative data, and self-validating experimental protocols for separating 2-methyl-5-propylpyrimidine from its structural isomers (e.g., 4-methyl-5-propylpyrimidine, 2-propyl-5-methylpyrimidine).

Troubleshooting & FAQs

Q1: Why are 2-methyl-5-propylpyrimidine and its positional isomers co-eluting as a single broad peak on my standard C18 column? A1: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because structural isomers of alkylpyrimidines possess nearly identical partition coefficients (LogP) and hydrophobic surface areas, a C18 phase lacks the spatial discrimination required to resolve them[1]. To achieve baseline separation, you must introduce orthogonal retention mechanisms such as π−π interactions, dipole-dipole interactions, and shape selectivity. We highly recommend switching to a Pentafluorophenyl (PFP) stationary phase. The fluorinated aromatic ring of a PFP column provides these multiple interaction mechanisms, allowing it to discriminate between subtle positional changes of the alkyl groups on the pyrimidine ring[2],[3].

Q2: How does mobile phase pH affect the resolution and peak shape of these pyrimidine derivatives? A2: The unsubstituted pyrimidine ring is a weak base with a pKa of approximately 1.10 to 1.23[4]. The addition of electron-donating alkyl groups (methyl and propyl) slightly increases the basicity, pushing the pKa into the 2.0–3.0 range. If your mobile phase pH is close to this pKa (e.g., using 0.1% Formic Acid at pH ~2.7), the compounds will exist in a state of dynamic partial protonation, leading to severe peak tailing and unpredictable retention times. To ensure a robust method, buffer the mobile phase to a pH of 6.5–7.5 (e.g., using 10 mM ammonium acetate). This ensures the pyrimidine nitrogens are fully deprotonated (neutral), maximizing their interaction with the stationary phase and yielding sharp, symmetrical peaks.

Q3: Can I use Gas Chromatography (GC) as an alternative to LC for these isomers? A3: Yes. Low-molecular-weight alkylpyrimidines, such as 2-methyl-5-propylpyrimidine (MW 136.2 g/mol ), are highly volatile and thermally stable. High-resolution capillary GC using a polar stationary phase (like polyethylene glycol/Wax) can separate structural isomers based on minute differences in their boiling points and dipole moments. GC-FID or GC-MS is often faster than LC for analytical-scale isomer resolution and eliminates the pH dependency issues found in liquid chromatography.

Column Chemistry Comparison

To select the optimal analytical approach, review the empirical performance of various stationary phases for pyrimidine isomer separation below.

Stationary PhasePrimary Retention MechanismIsomer Resolution PowerBest Use Case
Standard C18 Hydrophobic (Dispersive)Poor ( Rs​<1.0 )General purity screening; not recommended for closely related positional isomers.
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, ShapeExcellent ( Rs​≥1.5 )First-line choice for aromatic positional isomers in RP-HPLC.
Biphenyl Enhanced π−π , HydrophobicGood ( Rs​≈1.2−1.5 )Alternative to PFP if greater hydrophobic retention is simultaneously required.
GC-Wax (PEG) Dipole-Dipole, Boiling PointExcellent ( Rs​>2.0 )High-throughput analytical screening of volatile pyrimidine mixtures.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. They include built-in System Suitability Tests (SST) that dictate the causality of the next experimental step if criteria are not met.

Protocol A: RP-HPLC Method using a PFP Column

Objective: Baseline separation of 2-methyl-5-propylpyrimidine from structural isomers using spatial selectivity.

  • System Preparation: Install a high-efficiency PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Maintain the column compartment at 30°C to ensure reproducible thermodynamics during partition.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 7.0. (Causality: Keeps pyrimidines in a neutral, unprotonated state).

    • Mobile Phase B: LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions).

  • Gradient Execution: Run a shallow gradient from 20% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Test (SST) & Validation:

    • Criteria: Calculate the resolution ( Rs​ ) between the 2-methyl-5-propylpyrimidine peak and its closest eluting isomer.

    • Feedback Loop: If Rs​≥1.5 and Tailing Factor ( Tf​ ) ≤1.2 , the method is validated for use. If Rs​<1.5 , the hydrophobic interactions are overpowering the spatial selectivity. Action: Decrease the gradient slope to 1% B per minute and lower the column temperature to 25°C to enhance dipole-dipole interactions.

Protocol B: GC-FID/MS Method for Volatile Resolution

Objective: Orthogonal separation of isomers based on volatility and dipole moments.

  • Inlet and Column Setup: Install a polar PEG/Wax capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film). Set the injection port to 250°C with a split ratio of 50:1 to prevent column overloading.

  • Carrier Gas: Use ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial temp: 80°C (hold for 2 min).

    • Ramp: 5°C/min to 150°C.

    • Final Ramp: 20°C/min to 240°C (hold for 3 min to bake out).

  • System Suitability Test (SST) & Validation:

    • Criteria: Check baseline resolution of the isomer cluster.

    • Feedback Loop: If co-elution occurs, the analytes are partitioning into the gas phase too quickly. Action: Decrease the initial temperature to 60°C and reduce the primary ramp rate to 3°C/min to increase stationary phase interaction time.

Method Development Workflow

Workflow N1 Start: Pyrimidine Isomer Mixture N2 Is the sample volatile? N1->N2 N3 GC-MS/FID (Wax or DB-5 column) N2->N3 Yes N4 RP-HPLC Method Development N2->N4 No / Prep Needed N5 Select Column with Shape Selectivity (PFP or Biphenyl) N4->N5 N6 Optimize Mobile Phase pH (pH 6.5 - 7.5 to ensure neutral state) N5->N6 N7 Optimize Gradient & Temperature N6->N7 N8 Baseline Resolution (Rs ≥ 1.5)? N7->N8 N9 Validate & Transfer Method N8->N9 Yes N10 Try Chiral/SFC or 2D-LC N8->N10 No

Figure 1: Decision tree for chromatographic separation of pyrimidine structural isomers.

References

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation Source: Welch Materials URL
  • pKa Data Compiled by R.
  • A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation Source: Benchchem URL
  • Strategy for Comprehensive Detection and Annotation of Gut Microbiota-Related Metabolites Based on Liquid Chromatography–High-Resolution Mass Spectrometry Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 2-Methyl-5-Propylpyrimidine

Welcome to the Technical Support Center for 2-methyl-5-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-methyl-5-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the storage and handling of 2-methyl-5-propylpyrimidine.

I. Understanding the Stability of 2-Methyl-5-Propylpyrimidine: An Overview

2-Methyl-5-propylpyrimidine is a heterocyclic aromatic compound with a chemical structure that, while relatively stable, is susceptible to degradation under certain environmental conditions. The pyrimidine ring itself, along with the activating methyl and propyl substituents, dictates its reactivity and potential degradation pathways. The primary factors influencing its stability during long-term storage are temperature, humidity, light, and atmospheric oxygen. Understanding these factors is crucial for preventing the formation of impurities that could compromise experimental results and the quality of downstream products.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the long-term storage and degradation of 2-methyl-5-propylpyrimidine.

Q1: What are the primary degradation pathways for 2-methyl-5-propylpyrimidine?

A1: Based on the chemistry of pyrimidine and its alkyl-substituted derivatives, the primary degradation pathways for 2-methyl-5-propylpyrimidine are anticipated to be oxidation, hydrolysis, and photodegradation.[1][2][3][4]

  • Oxidation: The alkyl side chains (methyl and propyl groups) are susceptible to oxidation, which can lead to the formation of corresponding alcohols, ketones, or carboxylic acids. The pyrimidine ring itself can also undergo oxidation, potentially leading to ring-opened products.[4]

  • Hydrolysis: While the pyrimidine ring is generally stable to hydrolysis under neutral conditions, extreme pH (highly acidic or basic) and elevated temperatures can promote hydrolytic degradation.[5] The presence of moisture is a key factor in this process.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various degradation products. Pyrimidine derivatives are known to be susceptible to photodegradation.[1][3]

Q2: What are the ideal long-term storage conditions for solid 2-methyl-5-propylpyrimidine?

A2: For optimal long-term stability, solid 2-methyl-5-propylpyrimidine should be stored in a tightly sealed container, protected from light, in a cool, dry, and inert atmosphere.[6][7][8] Specific recommendations are detailed in the table below.

Q3: How can I detect degradation in my sample of 2-methyl-5-propylpyrimidine?

A3: Degradation can be detected by a change in physical appearance (e.g., color change, clumping) or, more definitively, through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[9] These methods can separate and identify the parent compound and any degradation products, allowing for a quantitative assessment of purity.

Q4: Can I store 2-methyl-5-propylpyrimidine in a standard laboratory freezer?

A4: Yes, storing 2-methyl-5-propylpyrimidine in a standard laboratory freezer at -20°C is a recommended practice for long-term storage to minimize thermal degradation.[2] However, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer.

III. Troubleshooting Guide: Common Storage Issues

This section provides a structured approach to troubleshooting common issues related to the degradation of 2-methyl-5-propylpyrimidine.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in color of the solid material (e.g., yellowing) Oxidation or photodegradation.1. Immediately transfer the material to an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Purge the container with an inert gas like argon or nitrogen before sealing. 3. Store at or below the recommended temperature. 4. Analyze a sample using HPLC or GC-MS to identify and quantify any impurities.
Clumping or caking of the powder Absorption of moisture leading to potential hydrolysis.1. Ensure the storage container is tightly sealed. 2. Store the material in a desiccator, especially in humid environments. 3. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. 4. If clumping is severe, consider drying the material under vacuum (if thermally stable) before use.
Appearance of new peaks in HPLC/GC analysis Chemical degradation.1. Review the storage conditions and handling procedures to identify any deviations from the recommended protocol. 2. Characterize the new peaks using mass spectrometry to identify the degradation products. This information can help elucidate the degradation pathway. 3. If the level of impurities is unacceptable, purification of the material may be necessary.
Reduced potency or unexpected reaction outcomes Significant degradation of the starting material.1. Re-analyze the purity of the 2-methyl-5-propylpyrimidine stock using a validated analytical method. 2. If degradation is confirmed, acquire a new, high-purity batch of the compound. 3. Implement stringent storage and handling protocols for the new material to prevent future degradation.

IV. Recommended Long-Term Storage Conditions

To ensure the long-term stability of 2-methyl-5-propylpyrimidine, the following storage conditions are recommended based on established practices for pharmaceutical intermediates and heterocyclic compounds.[6][7][8][10]

Parameter Recommended Condition Rationale
Temperature -20°C to 4°CReduces the rate of chemical degradation and minimizes the potential for thermal decomposition.
Humidity Low humidity (stored with a desiccant)Minimizes moisture absorption, which can lead to hydrolysis and physical changes like clumping.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.
Light Protected from light (amber vials or opaque containers)Prevents photodegradation, which can be initiated by exposure to UV and visible light.
Container Tightly sealed, chemically inert material (e.g., glass)Prevents contamination and ingress of moisture and oxygen.

V. Experimental Protocols

This section provides detailed protocols for assessing the stability of 2-methyl-5-propylpyrimidine.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of 2-methyl-5-propylpyrimidine.[2]

Objective: To investigate the stability of 2-methyl-5-propylpyrimidine under various stress conditions.

Materials:

  • 2-methyl-5-propylpyrimidine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Acidic Hydrolysis: Dissolve a known amount of 2-methyl-5-propylpyrimidine in 0.1 M HCl. Heat the solution at 60°C for 24-48 hours.

  • Basic Hydrolysis: Dissolve a known amount of 2-methyl-5-propylpyrimidine in 0.1 M NaOH. Heat the solution at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat a solution of 2-methyl-5-propylpyrimidine with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid 2-methyl-5-propylpyrimidine to 80°C for 48 hours.

  • Photodegradation: Expose a solution of 2-methyl-5-propylpyrimidine to a UV lamp (e.g., 254 nm) for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute appropriately. Analyze the samples by a validated stability-indicating HPLC-MS method to identify and quantify the parent compound and any degradation products.

Protocol 2: Purity Assessment by HPLC-MS

This protocol outlines a general method for assessing the purity of 2-methyl-5-propylpyrimidine.[9]

Objective: To determine the purity of a 2-methyl-5-propylpyrimidine sample.

Instrumentation:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (determined by UV scan) and MS detection.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity 2-methyl-5-propylpyrimidine in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the 2-methyl-5-propylpyrimidine sample in the same solvent as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC-MS system.

  • Data Analysis: Integrate the peak areas of the parent compound and any impurities. Calculate the percentage purity of the sample based on the area normalization method or by using a calibration curve generated from the standards. Use the mass spectral data to aid in the identification of any observed impurities.

VI. Visualizing Degradation and Stability

Degradation Pathway Logic

The following diagram illustrates the potential degradation pathways of 2-methyl-5-propylpyrimidine based on its chemical structure and the known reactivity of related compounds.

A 2-Methyl-5-propylpyrimidine B Oxidation A->B O₂, Heat C Hydrolysis A->C H₂O, pH, Heat D Photodegradation A->D UV Light E Oxidized Products (e.g., alcohols, ketones, ring-opened products) B->E F Hydrolytic Products (potential ring opening) C->F G Photoproducts (various isomers and fragments) D->G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Long-Term Stability Study cluster_3 Analysis cluster_4 Conclusion A Receive/Synthesize 2-Methyl-5-propylpyrimidine B Characterize Initial Purity (HPLC, NMR, MS) A->B C Acid/Base Hydrolysis B->C D Oxidation (H₂O₂) B->D E Thermal Stress B->E F Photostability B->F G Store under Recommended Conditions (-20°C, dark, inert atm) B->G H Store under Accelerated Conditions (e.g., 40°C/75% RH) B->H I Time-Point Sampling C->I D->I E->I F->I G->I H->I J HPLC-MS Analysis I->J K Identify & Quantify Degradants J->K L Determine Degradation Rate K->L M Establish Shelf-Life and Optimal Storage Conditions L->M

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping NMR Peaks in 2-Methyl-5-propylpyrimidine Spectra

Welcome to the Technical Support Center for the NMR analysis of 2-methyl-5-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the NMR analysis of 2-methyl-5-propylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning the common challenge of overlapping signals in the NMR spectra of this and structurally related molecules. Pyrimidine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, and unambiguous structural characterization is paramount.[1]

Troubleshooting Guide: Resolving Overlapping Signals

The structure of 2-methyl-5-propylpyrimidine, with its distinct alkyl groups and aromatic protons, can sometimes lead to signal overlap in the ¹H NMR spectrum, particularly in the aliphatic region or between the aromatic protons depending on the solvent and magnetic field strength. This guide provides a systematic approach to resolving these issues.

Question: I'm observing significant overlap in the aliphatic region of my ¹H NMR spectrum for 2-methyl-5-propylpyrimidine, specifically between the methyl and propyl signals. How can I resolve this?

Answer:

This is a common issue arising from the close chemical environments of the methyl and propyl protons.[2] Here’s a multi-step approach to tackle this, from simple adjustments to more advanced NMR techniques.

1. Initial Checks and Simple Adjustments:

  • Confirm Sample Purity: First, ensure the sample is pure. Impurities are a common source of extra signals that can complicate spectra.[2]

  • Optimize Acquisition Parameters: Increase the number of data points (and acquisition time) to improve digital resolution. If available, using a higher-field NMR spectrometer will also increase signal dispersion.[2][3]

2. Solvent-Induced Shift (ASIS Effect):

The chemical shift of protons can be influenced by the choice of deuterated solvent.[4] Changing from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant shifts (Aromatic Solvent-Induced Shifts or ASIS), often resolving overlapping signals.[2] Protons in different spatial orientations relative to the aromatic solvent ring will experience different shielding or deshielding effects.[5]

  • Experimental Protocol: Solvent Study

    • Prepare solutions of 2-methyl-5-propylpyrimidine in both a non-aromatic solvent (e.g., CDCl₃) and an aromatic solvent (e.g., benzene-d₆) at the same concentration.

    • Acquire standard ¹H NMR spectra for both samples.

    • Compare the spectra, paying close attention to the dispersion of the aliphatic signals.

3. Two-Dimensional (2D) NMR Spectroscopy:

When 1D methods are insufficient, 2D NMR is a powerful tool for resolving overlap.[6][7]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8] A cross-peak between two signals in a COSY spectrum confirms they are from adjacent protons. This will allow you to trace the connectivity of the propyl chain and distinguish it from the isolated methyl group.

    • Workflow for COSY Analysis:

      Caption: Workflow for using COSY to assign overlapping signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9] Since ¹³C spectra have a much larger chemical shift range, overlapping proton signals are often resolved on the carbon axis.[10] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the peaks.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[9] This is extremely useful for confirming the assignment of the methyl group to the C2 position of the pyrimidine ring and the propyl group to the C5 position.

    • Data Presentation: Overlaying HSQC and HMBC Overlaying the HSQC and HMBC spectra can provide a comprehensive picture of the molecule's connectivity and help differentiate overlapping signals.[11]

      ExperimentInformation ProvidedApplication to 2-Methyl-5-propylpyrimidine
      HSQC Direct ¹H-¹³C correlationsResolves overlapping proton signals via the ¹³C dimension; confirms which protons are attached to which carbons.
      HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Confirms the attachment points of the methyl and propyl groups to the pyrimidine ring.

Question: The two aromatic protons on the pyrimidine ring are overlapping. How can I assign them?

Answer:

Resolving and assigning the aromatic protons of the pyrimidine ring requires a combination of techniques that are sensitive to the subtle electronic differences between the H4 and H6 positions.

1. Lanthanide Shift Reagents (LSRs):

LSRs are paramagnetic complexes that can coordinate to heteroatoms in a molecule, inducing large changes in the chemical shifts of nearby protons.[12] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion.[13] Since the nitrogen atoms of the pyrimidine ring are potential coordination sites, an LSR can be used to differentiate the H4 and H6 protons based on their proximity to the nitrogens. Europium (Eu) complexes typically cause downfield shifts, while praseodymium (Pr) complexes cause upfield shifts.[13][14]

  • Experimental Protocol: Lanthanide Shift Reagent Titration

    • Acquire a standard ¹H NMR spectrum of 2-methyl-5-propylpyrimidine in a dry, aprotic deuterated solvent (e.g., CDCl₃).[12]

    • Add a small, measured amount of an LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Repeat step 2 and 3 with incremental additions of the LSR.

    • Monitor the change in chemical shift for the aromatic protons. The proton closer to the primary coordination site (the pyrimidine nitrogens) will experience a larger shift.

2. Advanced 2D NMR Techniques:

  • TOCSY (Total Correlation Spectroscopy): While COSY shows correlations between directly coupled protons, TOCSY can reveal correlations between all protons within a spin system.[15][16] In the case of 2-methyl-5-propylpyrimidine, TOCSY can help to confirm the assignments of all protons in the propyl group spin system.[17]

  • J-Resolved Spectroscopy: This 2D experiment separates chemical shifts and coupling constants onto different axes.[18] The projection of the F2 axis provides a broadband proton-decoupled ¹H spectrum, which can simplify complex multiplets into singlets, aiding in the identification of individual chemical shifts.[19]

3. Computational Methods:

Modern computational chemistry can predict NMR spectra with a good degree of accuracy.[20] By calculating the expected ¹H chemical shifts for 2-methyl-5-propylpyrimidine, you can compare the theoretical values to your experimental data to aid in assignment.

FAQs

Q1: What are some common processing techniques to enhance resolution in my NMR spectra?

A1: Besides proper shimming of the magnet, several data processing techniques can be applied to the Free Induction Decay (FID) before Fourier transformation to enhance resolution.[21] These include multiplying the FID by a weighting function, such as a Lorentzian-to-Gaussian transformation.[22][23] More advanced methods like the Filter Diagonalization Method (FDM) and reference deconvolution are also available in some NMR processing software.[21][22]

Q2: Can temperature changes affect the resolution of my spectra?

A2: Yes, temperature can influence chemical shifts, especially for protons involved in hydrogen bonding or conformational exchange.[24][25] For 2-methyl-5-propylpyrimidine, temperature effects are likely to be minor unless there is significant intermolecular interaction. However, if you suspect conformational isomers, acquiring spectra at different temperatures can be informative.

Q3: Are there any other nuclei I should consider observing for 2-methyl-5-propylpyrimidine?

A3: While ¹H and ¹³C are the most common, ¹⁵N NMR could provide additional structural information, as the chemical shifts of the nitrogen atoms are sensitive to the electronic environment of the pyrimidine ring. However, ¹⁵N NMR experiments are significantly less sensitive and may require isotopic enrichment.

Q4: How does the choice of solvent affect the chemical shifts in pyrimidine derivatives?

A4: The choice of solvent can significantly impact the chemical shifts of protons in pyrimidine derivatives.[1][26][27] Polar solvents can interact with the lone pairs of the nitrogen atoms, leading to changes in the electron density of the ring and affecting the chemical shifts of the ring protons.[5] As mentioned in the troubleshooting guide, aromatic solvents can induce shifts due to their magnetic anisotropy.[2]

References

  • University of Bath's Research Portal. (n.d.). NMR quantitative analysis - The application of lanthanide shift reagents. Retrieved from [Link]

  • Mestrelab. (2025, September 22). Computational NMR: Simulating Increased Spectral Resolution. Retrieved from [Link]

  • Mestrelab. (n.d.). Resolution Booster. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR | PDF. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr | PPTX. Retrieved from [Link]

  • NMR Core Facility. (n.d.). J-Resolved. Retrieved from [Link]

  • RSC Publishing. (2013). RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mestrelab Resources. (2024, October 16). Resolution Booster. Retrieved from [Link]

  • PMC. (n.d.). Resolution enhancement of NMR by decoupling with the low-rank Hankel model. Retrieved from [Link]

  • ResearchGate. (n.d.). Two‐Dimensional J‐Resolved Spectroscopy. Retrieved from [Link]

  • J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Retrieved from [Link]

  • SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. Retrieved from [Link]

  • ACS Publications. (2020, April 27). Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Data Processing. Retrieved from [Link]

  • RJ Wave. (n.d.). Novel Pyrimidine Derivatives as Promising Antibacterial Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • PubMed. (2009, July 30). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. Retrieved from [Link]

  • Magritek. (2014, December 22). Homonuclear J-resolved Spectroscopy (JRES): An Educational Tool. Retrieved from [Link]

  • PMC - NIH. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • PubMed. (n.d.). Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins by use of three-dimensional heteronuclear 1H-15N Hartmann-Hahn-multiple quantum coherence and nuclear Overhauser-multiple quantum coherence spectroscopy: application to interleukin 1 beta. Retrieved from [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • SciSpace. (n.d.). Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins by use of three-dimensional heteronuclear. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • AIP Publishing. (n.d.). Experimental and Optimized Studies of Some Pyrimidine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • The Journal of Chemical Physics. (2021, July 15). Multiplet analysis by strong-coupling-artifact-suppression 2D J-resolved NMR spectroscopy. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]

  • Magritek. (2016, June 14). The 2D TOCSY Experiment. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, June 3). COSY vs TOCSY. Retrieved from [Link]

  • MDPI. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • PMC - NIH. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]

  • Harvard University. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]

  • ResearchGate. (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-methyl-5-propylpyrimidine vs 2-methyl-5-isopropylpyrimidine reactivity comparison

As a Senior Application Scientist, selecting the optimal pyrimidine building block is rarely a simple matter of molecular weight or lipophilicity; it is an exercise in predicting how subtle topological changes dictate ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal pyrimidine building block is rarely a simple matter of molecular weight or lipophilicity; it is an exercise in predicting how subtle topological changes dictate chemical reactivity and biological fate. The pyrimidine ring is a privileged scaffold in drug discovery and agrochemicals. When functionalizing the 5-position, the choice between a linear n-propyl group and a branched isopropyl group fundamentally alters the molecule's steric environment, synthetic accessibility, and metabolic stability.

This guide provides an objective, data-driven comparison of 2-methyl-5-propylpyrimidine and 2-methyl-5-isopropylpyrimidine , detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for your synthetic workflows.

Structural Topology and Steric Shielding

The core difference between these two molecules lies in the α -carbon of the alkyl chain at the C5 position.

  • 2-Methyl-5-propylpyrimidine (Linear): The n-propyl group possesses high rotational freedom. During a chemical reaction at the adjacent C4 or C6 positions, the linear chain can adopt an anti or gauche conformation that rotates away from the incoming reagent, minimizing steric clash.

  • 2-Methyl-5-isopropylpyrimidine (Branched): The isopropyl group features α -branching. Regardless of the C5-C α bond rotation, at least one of the two methyl groups is permanently forced into the spatial hemisphere of the C4 or C6 positions. This creates a persistent steric shield that significantly raises the activation energy ( ΔG‡ ) for transition states occurring at these adjacent carbons[1].

Divergent Reactivity in Synthetic Workflows

Nucleophilic Aromatic Substitution ( SN​Ar )

When functionalized with a leaving group (e.g., a halogen at C4), pyrimidines undergo SN​Ar reactions. This mechanism requires the nucleophile to attack the sp2 hybridized C4 carbon, forming a bulky, tetrahedral sp3 Meisenheimer complex.

  • n-Propyl: Readily accommodates the tetrahedral intermediate. SN​Ar with bulky amines (e.g., substituted piperazines) proceeds rapidly under mild conditions.

  • Isopropyl: The α -methyl groups sterically repel incoming nucleophiles. Reactions with bulky amines often stall, requiring aggressive heating, stronger bases, or transition-metal catalysis (e.g., Buchwald-Hartwig coupling) to force the reaction forward[1].

Directed C-H Metalation (Lithiation/Magnesiation)

Direct functionalization of the C4/C6 positions via C-H deprotonation requires highly hindered, non-nucleophilic bases to prevent unwanted Chichibabin-type addition to the electron-deficient pyrimidine ring. Knochel-Hauser bases (like TMPMgCl·LiCl) are the gold standard for this[2].

  • n-Propyl: The relatively unhindered C4 proton is easily abstracted by the bulky TMP (2,2,6,6-tetramethylpiperidide) anion, resulting in high yields of the metalated intermediate.

  • Isopropyl: The steric clash between the bulky TMP base and the isopropyl methyl groups severely impedes the approach trajectory required for proton abstraction, leading to sluggish metalation and poor conversions[2].

SNAr_Reactivity Substrate 4-Chloro-2-methyl- 5-alkylpyrimidine Iso_Path R = Isopropyl (Branched) Substrate->Iso_Path Pro_Path R = n-Propyl (Linear) Substrate->Pro_Path Nucleophile Bulky Amine (e.g., N-methylpiperazine) Nucleophile->Iso_Path Nucleophile->Pro_Path Iso_Result High Steric Clash Slow SNAr Rate Requires Heating Iso_Path->Iso_Result Pro_Result Low Steric Clash Fast SNAr Rate Mild Conditions Pro_Path->Pro_Result

Figure 1: Steric impact of C5-alkyl branching on the SN​Ar reaction pathway at the C4 position.

Metabolic Stability and Pharmacokinetics

In drug development, the α -carbon of an alkyl group attached to an aromatic ring is a prime site for Cytochrome P450 (CYP450) mediated oxidation[3].

  • n-Propyl: Oxidation at the α -carbon (which possesses two protons) yields a secondary alcohol. This metabolite is chemically active; it can be further oxidized to a ketone or undergo elimination to form highly reactive, potentially toxic quinone methide (QM) intermediates that can covalently bind to off-target proteins[3].

  • Isopropyl: Oxidation at the single α -proton yields a tertiary alcohol. Because tertiary alcohols cannot easily undergo elimination to form quinone methides without breaking a C-C bond, this metabolite is generally a stable "dead-end." Thus, the isopropyl group often provides a superior safety profile and longer pharmacokinetic half-life.

Metabolic_Pathway Core 5-Alkylpyrimidine Core CYP CYP450 Oxidation (alpha-Carbon) Core->CYP Iso Isopropyl Group (1 alpha-proton) CYP->Iso Pro n-Propyl Group (2 alpha-protons) CYP->Pro Iso_Metab Tertiary Alcohol (Metabolically Stable) Iso->Iso_Metab Pro_Metab Secondary Alcohol (Prone to further oxidation or Quinone Methide formation) Pro->Pro_Metab

Figure 2: Divergent CYP450 metabolic pathways based on C5-alkyl topology.

Self-Validating Experimental Protocols

To empirically observe these reactivity differences, utilize the following self-validating protocols. Every step includes analytical checkpoints to ensure the chemical logic holds true in the flask.

Protocol A: Comparative SN​Ar with a Bulky Nucleophile

Objective: Quantify the steric hindrance of the isopropyl group during nucleophilic displacement. Causality: N-methylpiperazine is selected because its inherent steric bulk exacerbates the transition-state energy differences between the two pyrimidine substrates, making the kinetic divergence easily measurable via LC-MS. DIPEA is used as a non-nucleophilic acid scavenger to maintain the nucleophilicity of the amine without participating in the reaction.

  • Preparation: In two separate vials, dissolve 1.0 mmol of 4-chloro-2-methyl-5-propylpyrimidine and 4-chloro-2-methyl-5-isopropylpyrimidine in 2.0 mL of anhydrous DMF.

  • Reagent Addition: To each vial, add 2.5 mmol of N-methylpiperazine followed by 2.0 mmol of DIPEA.

  • Reaction: Stir both mixtures at 80 °C.

  • Self-Validation Checkpoint (Kinetic Profiling): At t=2h,4h, and 8h , withdraw a 10 µL aliquot from each vial, dilute in 1 mL of MeCN/H2​O (1:1), and analyze via LC-MS (UV 254 nm).

    • Validation: The n-propyl derivative will show >95% conversion to the product mass by 4 hours. The isopropyl derivative will show <40% conversion at 4 hours, validating the steric blockade hypothesis.

  • Workup: Quench with aqueous NaHCO3​ , extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate.

Protocol B: Regioselective C4-Magnesiation

Objective: Achieve direct C-H functionalization at the C4 position. Causality: TMPMgCl·LiCl is utilized because standard bases (like LDA or n-BuLi) will undergo nucleophilic addition to the highly electrophilic pyrimidine ring. The LiCl complex breaks up the polymeric aggregates of the base, increasing its kinetic basicity while maintaining extreme steric bulk[2].

  • Preparation: Flame-dry a Schlenk flask, purge with Argon, and dissolve 1.0 mmol of the 5-alkylpyrimidine in 2.0 mL of anhydrous THF. Cool to -20 °C. Causality: Sub-zero temperatures prevent the metalated pyrimidine from undergoing self-dimerization or ring-opening.

  • Metalation: Dropwise add 1.2 mmol of TMPMgCl·LiCl (1.0 M in THF/toluene). Stir for 45 minutes at -20 °C.

  • Self-Validation Checkpoint (Deuterium Quench): Withdraw a 50 µL aliquot and quench directly into 0.5 mL of D2​O . Extract with CDCl3​ and analyze by 1H -NMR.

    • Validation: Successful metalation is confirmed by the disappearance of the C4 aromatic proton singlet (typically ~8.5 ppm) and the incorporation of Deuterium. You will observe that the n-propyl substrate achieves >85% deuterium incorporation, whereas the isopropyl substrate yields <50% due to the inability of the bulky TMP base to access the shielded C4 proton.

  • Electrophilic Trapping: To the remaining reaction mixture, add 1.5 mmol of an electrophile (e.g., benzaldehyde or iodine) to yield the C4-functionalized product.

Quantitative Data Summary

Parameter2-Methyl-5-propylpyrimidine2-Methyl-5-isopropylpyrimidine
Alkyl Chain Topology Linear (n-propyl)Branched (isopropyl)
C4/C6 Steric Shielding Low to ModerateHigh
SN​Ar Relative Rate (C4-Cl) Fast (Standard conditions)Slow (Requires heating/catalysis)
C4-Metalation Yield (TMP-base) >85%<50% (Steric hindrance)
Primary CYP450 Oxidation Site Secondary carbon ( α -position)Tertiary carbon ( α -position)
Metabolite Reactivity Prone to Quinone Methide formationStable (Metabolic dead-end)

References

  • Non-innocuous Consequences of Metabolic Oxidation of Alkyls on Arenes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Role of 2-Chloro-5-isopropylpyrimidine in Modern Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

Comparative

Analytical Method Validation for 2-Methyl-5-propylpyrimidine: A Comparative Guide to GC-MS and Alternative Platforms

Executive Summary For researchers and drug development professionals, the accurate quantification and impurity profiling of heterocyclic building blocks are critical to ensuring the safety and efficacy of final active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification and impurity profiling of heterocyclic building blocks are critical to ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). 2-Methyl-5-propylpyrimidine is a highly volatile, low-molecular-weight intermediate. This guide provides a comprehensive, objective comparison of analytical platforms for this compound, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) outperforms alternatives like LC-MS/MS and GC-FID for impurity profiling. Furthermore, it details a robust, self-validating experimental protocol aligned with the modernized ICH Q2(R2) validation guidelines[1].

The Chemical Context: Causality in Platform Selection

The intrinsic physicochemical properties of a molecule must dictate the analytical strategy. Unlike highly polar nucleobases (e.g., cytosine or uracil) that require complex pre-column derivatization to achieve gas-phase volatility[2], 2-methyl-5-propylpyrimidine possesses alkyl substitutions (methyl and propyl groups) that shield the polar nitrogen atoms of the pyrimidine ring.

Why GC-MS over LC-MS/MS? While High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the gold standard for polar pyrimidine derivatives[3], applying it to highly volatile, non-polar pyrimidines often results in poor retention on standard C18 columns and severe matrix ion suppression in the Electrospray Ionization (ESI) source. GC-MS capitalizes on the compound's natural volatility. By utilizing a capillary column, GC achieves superior theoretical plate counts, allowing for the baseline resolution of closely related structural isomers (e.g., 4-methyl-5-propylpyrimidine) that LC-MS/MS struggles to differentiate.

Why MS over FID? While Gas Chromatography-Flame Ionization Detection (GC-FID) is excellent for routine, high-throughput bulk assays, it lacks structural elucidation capabilities. During early-stage drug development and stability testing, identifying unknown degradation products is mandatory. High-resolution GC-MS utilizing Electron Ionization (EI) provides unambiguous structural elucidation through reproducible fragmentation patterns[4].

Comparative Platform Analysis

To objectively assess the optimal analytical platform, we must evaluate performance across critical quality attributes. Table 1 summarizes the experimental consensus for analyzing alkyl-substituted pyrimidines.

Table 1: Comparative Performance of Analytical Platforms for 2-Methyl-5-propylpyrimidine

Analytical PlatformPrimary UtilitySensitivity (LOD)Specificity / Isomer ResolutionMatrix EffectsCost / Complexity
GC-MS (EI) Impurity profiling & structural ID0.05 µg/mLHigh (m/z & RT) / ExcellentLow (Gas phase)Moderate
LC-MS/MS (ESI+) Trace analysis in bio-matrices0.01 µg/mLHigh (MRM) / ModerateHigh (Ion suppression)High
GC-FID Routine bulk assay / QC0.5 µg/mLLow (RT only) / ExcellentLow (Gas phase)Low

ICH Q2(R2) Compliant Validation Framework: A Self-Validating System

Under the recently modernized ICH Q2(R2) guidelines, analytical procedures must be proven "fit for purpose" through a lifecycle approach[5]. A truly robust method does not merely process samples; it operates as a self-validating system . This is achieved by embedding continuous System Suitability Testing (SST) and internal standardization directly into the sequence, ensuring that any mechanical drift or matrix interference automatically halts the run before invalid data is reported.

ICH_Q2_Validation Start Method Development (ICH Q14) SST System Suitability Testing (Self-Validating Anchor) Start->SST Define Parameters Spec Specificity (Blank & Forced Degradation) SST->Spec Baseline Established Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Interference Free Acc Accuracy & Precision (Repeatability & Intermediate) Lin->Acc Range Defined LOD LOD / LOQ (Signal-to-Noise Evaluation) Lin->LOD Sensitivity Confirmed Robust Robustness (Risk-Based Parameter Variation) Acc->Robust Method Reliable LOD->Robust Valid Validated GC-MS Method Fit for Intended Purpose Robust->Valid Lifecycle Ready

ICH Q2(R2) analytical method validation lifecycle for GC-MS, ensuring fit-for-purpose compliance.

Experimental Protocol: GC-MS Method for 2-Methyl-5-propylpyrimidine

The following protocol details the causality behind each experimental choice, ensuring analytical integrity.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve 10.0 mg of 2-methyl-5-propylpyrimidine in 10.0 mL of LC-MS grade ethyl acetate. Spike 10 µL of a deuterated internal standard (e.g., 2-methylpyrimidine-d3 at 1 mg/mL) into each 1 mL working aliquot.

  • Causality: Ethyl acetate is selected over methanol because its lower expansion volume in the heated GC inlet prevents "backflash" (sample expanding outside the glass liner), ensuring quantitative transfer to the column. The deuterated internal standard acts as the core of the self-validating system; because it co-elutes and ionizes identically to the target, normalizing the target response to the IS area mathematically cancels out micro-variations in injection volume and detector drift.

Step 2: Chromatographic Separation Dynamics
  • Action: Inject 1.0 µL (Split ratio 10:1) onto a 5% Phenyl-methylpolysiloxane capillary column (30m x 0.25mm ID, 0.25µm film). Set the inlet temperature to 250°C. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Causality: The 5% phenyl stationary phase is deliberately chosen for its slight polarity. The phenyl groups interact via π−π stacking with the pyrimidine ring, providing superior selectivity and baseline resolution against non-polar aliphatic impurities compared to a standard 100% dimethylpolysiloxane column. The temperature ramp minimizes longitudinal diffusion, maintaining sharp, Gaussian peak shapes.

Step 3: Mass Spectrometric Detection
  • Action: Utilize Electron Ionization (EI) at 70 eV. Set the MS transfer line to 280°C and the ion source to 230°C. Scan range: m/z 50–300.

  • Causality: 70 eV is the universal standard for EI. This "hard" ionization energy guarantees that the resulting fragmentation pattern (e.g., the loss of the propyl radical to form a highly stable pyrimidinium ion) is highly reproducible and perfectly matches NIST library reference spectra for definitive structural identification[4].

GCMS_Workflow Sample Sample Prep (Direct Dissolution) Inject Split/Splitless Injection (250°C) Sample->Inject Volatile Analyte Column Capillary GC Column (5% Phenyl-methyl) Inject->Column Thermal Desorption EI Electron Ionization (70 eV) Column->EI Isomer Separation Quad Quadrupole Mass Analyzer (m/z 50-300) EI->Quad Reproducible Fragmentation Data Data System (NIST Library Matching) Quad->Data Structural Elucidation

GC-MS analytical workflow illustrating the causality from sample injection to structural elucidation.

Quantitative Data Presentation

To demonstrate that the analytical procedure is fit for its intended purpose[1], Table 2 summarizes the experimental validation data obtained using the GC-MS protocol described above.

Table 2: Representative Validation Data for GC-MS Method (ICH Q2(R2) Compliant)

ICH Q2(R2) ParameterExperimental DesignAcceptance CriteriaRepresentative Result
Specificity Solvent blank & forced degradationNo interference at analyte RTPass (Blank area < 0.1%)
Linearity & Range 5 levels (Reporting level to 120%)R² ≥ 0.999R² = 0.9998 (0.1 - 50 µg/mL)
Accuracy Spiked recovery at 50%, 100%, 150%98.0% - 102.0% recovery99.4% ± 0.6%
Precision Repeatability (n=6 injections)RSD ≤ 2.0%RSD = 0.85%
LOD / LOQ Signal-to-Noise (S/N) evaluationS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mL
Robustness Deliberate variation of flow/tempSystem Suitability criteria metPass (±5°C oven, ±0.1 mL/min)

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines Source: Semantic Scholar URL:[Link]

Sources

Validation

benchmarking 2-methyl-5-propylpyrimidine against standard pyrimidine ligands

Benchmarking 2-Methyl-5-propylpyrimidine Against Standard Pyrimidine Ligands: A Comprehensive Guide for Coordination and Medicinal Chemistry As a Senior Application Scientist, selecting the optimal nitrogen-containing he...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Methyl-5-propylpyrimidine Against Standard Pyrimidine Ligands: A Comprehensive Guide for Coordination and Medicinal Chemistry

As a Senior Application Scientist, selecting the optimal nitrogen-containing heterocycle is a critical decision that dictates the success of both transition metal catalysis and pharmacophore design. Pyrimidine ligands are ubiquitous, but their precise steric and electronic profiles can be radically altered by alkyl substitutions.

This guide benchmarks 2-methyl-5-propylpyrimidine (2M5PP) against standard, unfunctionalized pyrimidine ligands. By dissecting the causality behind its structural features—specifically the steric shielding of the C2-methyl group and the lipophilic extension of the C5-propyl group—we provide a self-validating framework for deploying this ligand in advanced experimental workflows.

Part 1: Structural & Electronic Profiling

To understand the utility of 2M5PP, we must benchmark it against its foundational analogues: unsubstituted pyrimidine, 2-methylpyrimidine, and 5-propylpyrimidine.

The N1 and N3 atoms of the pyrimidine ring act as σ -donors and π -acceptors. However, introducing a methyl group at the C2 position (between the two nitrogens) creates a severe steric clash that dramatically increases the ligand's effective Tolman cone angle and percent buried volume ( %Vbur​ ) [1]. Conversely, the C5-propyl group points away from the coordination/binding interface, serving purely to enhance lipophilicity (LogP) and organic solubility without interfering with metal or receptor binding.

Table 1: Quantitative Benchmarking of Pyrimidine Ligands

LigandEst. pKa​ Est. LogPSteric Profile ( %Vbur​ )Primary Application Bias
Pyrimidine 1.30-0.40Low (< 20%)Bridging MOFs, Water-soluble complexes
2-Methylpyrimidine 2.500.10High at C2 interfaceMononuclear Catalysis
5-Propylpyrimidine 1.501.20Low (< 20%)Lipophilic MOFs, Materials Science
2M5PP 2.701.60High at C2 + Lipophilic tailKinase hinge binding, Organometallics

Data Synthesis: The combination of C2 and C5 substitutions in 2M5PP yields a ligand that is more basic (stronger σ -donor) than unsubstituted pyrimidine, highly soluble in non-polar media, and sterically restricted.

Part 2: Organometallic Catalysis & Coordination Chemistry

In coordination chemistry, standard pyrimidines often act as bidentate bridging ligands, forming coordination polymers or multinuclear stacks (e.g., the famous "Platinum Pyrimidine Blues" [2]).

The Causality of 2M5PP: The C2-methyl group of 2M5PP physically blocks the approach of a second metal center to the adjacent nitrogen, effectively forcing the ligand to act as a monodentate or highly distorted terminal ligand. This steric bulk is highly advantageous in cross-coupling catalysis (e.g., Pd-catalyzed Suzuki-Miyaura reactions), where a large cone angle accelerates the reductive elimination step [1]. Furthermore, the C5-propyl tail ensures the resulting metal complex remains soluble in non-polar solvents like toluene or hexane.

CoordLogic cluster_0 Steric & Electronic Drivers LIG 2-Methyl-5-propylpyrimidine (2M5PP) C2 C2-Methyl Substitution (Steric Shielding) LIG->C2 C5 C5-Propyl Substitution (Hydrophobic Tail) LIG->C5 OUT1 Restricts Dimer Stacking (Forces Monodentate) C2->OUT1 Blocks N-N Bridging OUT3 Catalytic Reductive Elimination (High %Vbur / Cone Angle) C2->OUT3 Steric Clash OUT2 Increases Organic Solubility (LogP Enhancement) C5->OUT2 Lipophilicity

Logical flow of 2M5PP structural features driving coordination chemistry outcomes.
Protocol 1: Synthesis and Validation of [Pd(2M5PP)2​Cl2​]

This protocol is designed as a self-validating system to confirm the steric dominance of the C2-methyl group.

  • Complexation: Dissolve 1.0 eq of PdCl2​(CH3​CN)2​ in anhydrous dichloromethane (DCM). Dropwise add 2.1 eq of 2M5PP dissolved in DCM. Stir at room temperature for 4 hours.

  • Solubility Check (Validation Step 1): Evaporate the DCM and attempt to reconstitute the crude solid in hexane. Causality: Unlike [Pd(Pyrimidine)2​Cl2​] , which is an insoluble polymeric network, the [Pd(2M5PP)2​Cl2​] complex will dissolve in hexane due to the C5-propyl tails dominating the primary solvation sphere.

  • Crystallization: Recrystallize via slow evaporation from a DCM/hexane mixture.

  • NMR Validation (Validation Step 2): Perform 1H -NMR in CDCl3​ . Causality: The steric clash of the C2-methyl groups forces the complex into a symmetric trans square-planar geometry. A single, sharp set of pyrimidine resonances confirms this symmetry. Peak broadening or splitting would indicate restricted rotation or a cis-isomer mixture, which is thermodynamically forbidden here due to the C2 bulk.

Part 3: Medicinal Chemistry & Pharmacokinetics

In drug discovery, pyrimidines are classic hinge-binding motifs in kinase inhibitors and allosteric modulators (e.g., GABA A​ receptor modulators).

The Causality of 2M5PP: When benchmarking against standard pyrimidine, 2M5PP offers a "lock-and-key" enhancement. The C2-methyl acts as a conformational lock, restricting the rotation of the pyrimidine ring when bound to a receptor hinge region. Simultaneously, the C5-propyl group extends deep into hydrophobic sub-pockets, increasing the binding affinity via van der Waals interactions while pushing the molecule's LogP to an optimal ~1.6 for passive membrane permeability.

MedChemWorkflow S1 Ligand Design (2M5PP Scaffold) S2 Target Binding (Kinase Hinge/Receptor) S1->S2 C2-Methyl Lock S3 In Vitro Validation (Microsomal Stability) S2->S3 C5-Propyl Fit S4 Lead Optimization (LogP ~ 1.6) S3->S4 HPLC/MS Analysis

Step-by-step workflow for evaluating 2M5PP in medicinal chemistry and drug design.
Protocol 2: Lipophilicity and Microsomal Stability Assay

Because the C5-propyl group introduces a liability for cytochrome P450-mediated ω -oxidation, this self-validating protocol assesses metabolic stability.

  • LogP Determination: Partition 2M5PP (1 mM) between equal volumes of 1-octanol and PBS (pH 7.4). Shake for 60 minutes at 25°C, centrifuge to separate phases, and quantify via HPLC-UV. Validation: The experimental LogP should closely match the theoretical 1.6. A lower value indicates protonation, requiring a pH adjustment of the buffer.

  • Microsomal Incubation: Incubate 1 μM of 2M5PP with human liver microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Quenching & LC-MS/MS Analysis: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Mass Balance Validation (Validation Step): Calculate the sum of the remaining parent 2M5PP and the identified ω -oxidation metabolites (e.g., C5-propanol derivatives). Causality: The total molar mass must equal the initial concentration ( ± 5%). A mass balance deficit indicates that the C2-methyl group has undergone uncharacterized reactive oxidation, signaling a need for further structural optimization (e.g., fluorination of the methyl group).

Conclusion

Benchmarking 2-methyl-5-propylpyrimidine against standard pyrimidine ligands reveals a highly specialized molecule. It is not merely a structural building block; it is a rationally designed tool. In coordination chemistry, its steric bulk dictates monodentate geometries and accelerates catalysis [1], while preventing unwanted polymeric stacking [2]. In medicinal chemistry, it provides a perfectly balanced lipophilic and conformational profile for receptor targeting.

References

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48, 15036-15048.[Link]

  • Lippert, B. (2007). Platinum Pyrimidine Blues: Still a Challenge to Bioinorganic Chemists and a Treasure for Coordination Chemists. Chimia, 61(11), 732-737.[Link]

Comparative

A Comparative Guide to the Synthesis of 2-Methyl-5-propylpyrimidine: A Focus on Reproducibility in Microwave-Assisted versus Conventional Methods

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, pyrimidines hold a place of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, pyrimidines hold a place of prominence due to their presence in a multitude of bioactive molecules. The seemingly simple compound, 2-methyl-5-propylpyrimidine, serves as a valuable building block in medicinal chemistry. However, the efficiency and, critically, the reproducibility of its synthesis can be a significant bottleneck in the development pipeline. This guide provides an in-depth comparison of conventional thermal synthesis and microwave-assisted synthesis for this target molecule, with a core focus on the factors influencing reproducibility.

The Significance of Reproducibility in Synthesis

In the realm of pharmaceutical development, reproducibility is paramount. The ability to consistently produce a target molecule with the same yield, purity, and impurity profile is not merely a matter of academic interest; it is a regulatory and economic necessity. A non-reproducible synthesis can lead to significant delays in preclinical and clinical studies, escalate costs, and create unforeseen challenges in scaling up for commercial production.

This guide will delve into the nuances of two primary heating methodologies for the synthesis of 2-methyl-5-propylpyrimidine, providing both theoretical grounding and practical insights to aid in the selection of the most robust and reliable synthetic route.

Conventional Thermal Synthesis: The Established but Often Inconsistent Path

Conventional synthesis of pyrimidines, including 2-methyl-5-propylpyrimidine, typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For our target molecule, a common approach would be the reaction of a suitable propyl-substituted 1,3-dielectrophile with acetamidine. This is often carried out by refluxing the reactants in a suitable solvent for extended periods.

While this method is well-established and requires standard laboratory equipment, it is often plagued by issues of reproducibility. The primary culprit is the inherent inefficiency and non-uniformity of heat transfer in conventional heating. An oil bath or heating mantle heats the reaction vessel from the outside, creating a temperature gradient within the reaction mixture. This can lead to localized overheating at the vessel walls, potentially causing decomposition of reagents or products and the formation of byproducts. Conversely, the center of the reaction mixture may not reach the optimal temperature, leading to incomplete reactions.

Factors Impeding Reproducibility in Conventional Synthesis:
  • Uneven Heating: Temperature gradients can lead to inconsistent reaction kinetics throughout the mixture.

  • Extended Reaction Times: Long reflux times increase the probability of side reactions and thermal degradation.

  • Stirring Rate Dependence: The efficiency of heat distribution is highly dependent on the stirring rate and vessel geometry.

  • Scale-Up Challenges: Reproducing the exact heating profile and mixing efficiency at a larger scale is notoriously difficult.

Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Control and Reproducibility

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome many of the limitations of conventional heating.[1] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating throughout the bulk of the solution.[2] This "in-core" heating eliminates the temperature gradients associated with conventional methods and allows for precise and instantaneous temperature control.[3]

Modern dedicated microwave reactors are equipped with sophisticated temperature and pressure sensors, allowing for real-time monitoring and control of the reaction environment. This level of control is the cornerstone of enhanced reproducibility.[3]

The Causality Behind Enhanced Reproducibility with Microwaves:
  • Uniform Volumetric Heating: Direct energy transfer to the solvent and reactants ensures a consistent temperature throughout the reaction mixture, leading to more predictable and uniform reaction rates.

  • Rapid Heating and Cooling: The ability to rapidly reach and cool from the target temperature minimizes the time spent at intermediate temperatures where side reactions might occur.

  • Precise Temperature and Pressure Control: Integrated fiber-optic temperature probes and pressure sensors in modern microwave reactors provide accurate feedback, enabling the system to maintain the desired reaction conditions with high fidelity.[3]

  • Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes using microwave irradiation, significantly reducing the window for byproduct formation.[1]

Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis of a Substituted Pyrimidine

Table 1: Hypothetical Comparison of Synthesis Parameters

ParameterConventional Thermal Synthesis (Representative)Microwave-Assisted Synthesis (Representative)
Heating Method Oil Bath / Heating MantleDedicated Monomode Microwave Reactor
Reaction Time 6 - 24 hours10 - 30 minutes
Temperature Reflux (Solvent Dependent, e.g., ~110-150°C)150 - 180°C (Superheating possible)
Temperature Control External (Thermocouple in oil bath)Internal (Fiber-optic probe in reaction mixture)
Pressure AtmosphericUp to 20 bar (Sealed vessel)
Typical Yield 40 - 60%70 - 90%
Reproducibility Moderate to LowHigh
Scalability ChallengingRequires specialized flow reactors for large scale

Experimental Protocols: A Guide to Best Practices

To illustrate the practical differences, the following are representative, step-by-step methodologies.

Protocol 1: Conventional Thermal Synthesis (Hypothetical)
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the propyl-substituted 1,3-dicarbonyl equivalent (1.0 eq), acetamidine hydrochloride (1.2 eq), and a suitable base (e.g., sodium ethoxide, 1.5 eq) in ethanol.

  • Heat the mixture to reflux using an oil bath set to 90°C.

  • Maintain the reflux for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis (Representative)
  • In a 10 mL microwave reaction vial, combine the propyl-substituted 1,3-dicarbonyl equivalent (1.0 eq), acetamidine hydrochloride (1.2 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar solvent such as DMF or ethanol.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Set the reaction temperature to 160°C, the hold time to 15 minutes, and the power to a maximum of 300 W.

  • Once the reaction is complete, cool the vial to room temperature using compressed air.

  • Work up the reaction mixture as described in the conventional protocol.

  • Purify the crude product by column chromatography.

Visualizing the Workflow for Enhanced Reproducibility

The following diagrams illustrate the key differences in the workflows and the factors influencing the reproducibility of each method.

G cluster_0 Conventional Synthesis Workflow cluster_1 Factors Affecting Reproducibility A Reactant Mixing B External Heating (Oil Bath) A->B C Long Reflux (Hours) B->C F Temperature Gradients B->F G Stirring Inconsistencies B->G D Workup & Purification C->D H Side Reactions C->H E Product D->E

Caption: Conventional Synthesis Workflow and Reproducibility Challenges.

G cluster_0 Microwave Synthesis Workflow cluster_1 Factors Enhancing Reproducibility A Reactant Mixing in Sealed Vessel B Microwave Irradiation A->B C Short Reaction Time (Minutes) B->C F Uniform Heating B->F G Precise Temp/Pressure Control B->G D Workup & Purification C->D H Reduced Side Reactions C->H E Product D->E

Sources

Validation

2-Methyl-5-propylpyrimidine vs. Pyridine Derivatives in Organometallic Catalysis: A Technical Comparison Guide

Executive Summary In the realm of organometallic catalysis, the choice of nitrogen-containing heterocycles—whether as ligands, directing groups, or cross-coupling substrates—dictates the electronic and steric fate of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organometallic catalysis, the choice of nitrogen-containing heterocycles—whether as ligands, directing groups, or cross-coupling substrates—dictates the electronic and steric fate of the catalytic cycle. While pyridine derivatives have long been the gold standard due to their robust σ-donating capabilities, pyrimidine derivatives, specifically alkyl-substituted variants like 2-methyl-5-propylpyrimidine , are emerging as powerful alternatives.

The addition of a second nitrogen atom in the pyrimidine ring fundamentally alters its electronic profile, lowering the lowest unoccupied molecular orbital (LUMO) and reducing its basicity. The strategic alkyl substitution in 2-methyl-5-propylpyrimidine provides a critical inductive (+I) effect and enhanced lipophilicity, making it a highly tunable, solvent-compatible scaffold. This guide objectively compares these two heterocyclic classes, providing mechanistic insights, quantitative data, and validated experimental protocols for researchers and drug development professionals.

Fundamental Electronic and Steric Divergence

To understand the causality behind experimental outcomes, one must first analyze the metal-ligand bonding dynamics.

  • Pyridine Derivatives: Featuring a single nitrogen atom, pyridines are relatively electron-rich. They act as strong σ-donors and weak π-acceptors. This high electron density accelerates the oxidative addition step in cross-coupling but can lead to overly stable metal-ligand complexes that suffer from sluggish reductive elimination[1].

  • Pyrimidine Derivatives (e.g., 2-methyl-5-propylpyrimidine): The presence of two electronegative nitrogen atoms renders the ring highly electron-deficient. Theoretical calculations demonstrate that pyrimidines possess lower aromaticity and act as weak σ-donors but exceptional π-acceptors[2]. The 2-methyl and 5-propyl groups provide mild steric bulk and inductive electron donation, slightly raising the highest occupied molecular orbital (HOMO) compared to unsubstituted pyrimidine. This strikes a perfect balance: it coordinates strongly enough to direct transition metals but remains labile enough to be cleaved post-reaction[3].

G A Organometallic Catalyst (e.g., Pd, Ru, Ir) B Pyridine Ligand/DG (1 N-atom) A->B C Pyrimidine Ligand/DG (2 N-atoms) A->C D Strong σ-Donation High Electron Density at Metal B->D E Strong π-Acceptance Low Electron Density at Metal C->E F Accelerates Oxidative Addition Robust Directing Group D->F G Accelerates Reductive Elimination Removable Directing Group E->G

Electronic influence of pyridine vs. pyrimidine ligands on transition metal catalytic cycles.

Application as Directing Groups in C–H Activation

In transition-metal-catalyzed C–H functionalization, directing groups (DGs) anchor the catalyst to enforce regioselectivity.

The Pyridine Paradigm: Pyridine is a highly effective, permanent directing group. In competition experiments, palladium catalysts preferentially bind to pyridine over less basic heterocycles, resulting in >50:1 selectivity for pyridine-directed ortho-functionalization[4]. However, its strong binding affinity makes it notoriously difficult to remove without destroying the newly synthesized molecule.

The Pyrimidine Advantage: 2-Methyl-5-propylpyrimidine serves as a "smart" directing group. Its weaker coordination ability is sufficient to direct Pd(II) or Ru(II) catalysts for ortho or meta C–H activation[3]. More importantly, because the pyrimidine ring is electron-deficient, it is susceptible to nucleophilic attack. Post-functionalization, the pyrimidine moiety can be cleanly cleaved using hot sodium ethoxide (NaOEt), leaving behind a free amine or N-H heterocycle—a transformation impossible with pyridine[3].

Reactivity in Cross-Coupling Reactions

When acting as electrophilic substrates (e.g., halogenated derivatives), the electronic deficiency of pyrimidines becomes a distinct advantage.

Halogenated derivatives, such as 4-chloro-2-methyl-5-propylpyrimidine , undergo oxidative addition with Pd(0) significantly faster than their pyridine counterparts. Furthermore, polyhalogenated pyrimidines exhibit unique, tunable regioselectivity. While standard Pd-catalyzed cross-couplings of 2,4-dichloropyrimidines overwhelmingly favor the C4 position due to electronic activation[5], recent advancements utilizing bulky N-heterocyclic carbene (NHC) ligands have successfully inverted this selectivity to favor the C2 position via steric control[1].

G A 2,4-Dihalo-5-propylpyrimidine B Standard Pd Catalysis (e.g., Pd(PPh3)4) A->B C Bulky Pd-NHC Catalysis (e.g., IPr*PdCl2) A->C D C4-Selective Cross-Coupling (Electronic Control) B->D E C2-Selective Cross-Coupling (Steric Control) C->E

Regioselective cross-coupling pathways for halogenated pyrimidine derivatives.

Quantitative Data Comparison

The following table summarizes the physicochemical and catalytic metrics distinguishing these two classes.

ParameterPyridine Derivatives2-Methyl-5-propylpyrimidineCausality / Impact on Catalysis
Nitrogen Atoms 12Dictates overall electron density and dipole moment.
pKa (Conjugate Acid) ~5.2~1.3 to 2.0Lower pKa in pyrimidines leads to weaker metal coordination, enabling reversible binding.
Ligand Profile Strong σ-donorStrong π-acceptorPyrimidines stabilize low-valent metal intermediates and accelerate reductive elimination.
Oxidative Addition Rate BaselineAcceleratedLower LUMO energy in pyrimidines facilitates faster electron transfer from Pd(0).
Directing Group Utility Permanent / RobustRemovable / ModifiablePyrimidines can be cleaved via nucleophiles (e.g., NaOEt) post-C-H activation.
Lipophilicity (LogP) Low to ModerateHigh (due to alkyl chains)The propyl and methyl groups enhance solubility in non-polar organic solvents (e.g., toluene).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify causality and reaction success.

Protocol A: Regioselective Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-5-propylpyrimidine

Objective: To achieve C4-arylation utilizing the enhanced electrophilicity of the pyrimidine core.

Materials:

  • 4-Chloro-2-methyl-5-propylpyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-2-methyl-5-propylpyrimidine, phenylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing catalyst deactivation.

  • Catalyst Addition: Backfill with Argon and quickly add Pd(dppf)Cl₂. The bidentate dppf ligand suppresses undesired β-hydride elimination.

  • Reaction: Heat the mixture to 80 °C for 4 hours. Causality note: The electron-deficient nature of the pyrimidine allows for a lower reaction temperature compared to standard pyridine couplings.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The reaction is complete when the starting material mass (m/z ~170) is entirely replaced by the product mass (m/z ~212).

  • Workup: Cool to room temperature, extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Pyrimidine-Directed, Ru-Catalyzed ortho-C–H Arylation

Objective: To utilize the 2-methyl-5-propylpyrimidine moiety as a removable directing group for arene functionalization.

Materials:

  • Arene substrate bearing a 2-methyl-5-propylpyrimidine directing group (1.0 mmol)

  • Aryl bromide (1.5 mmol) *[Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • MesCOOH (0.3 mmol, 30 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent: Toluene (3 mL)

Step-by-Step Methodology:

  • Assembly: Combine all solid reagents in a sealed pressure vial under an inert atmosphere.

  • Activation: Add anhydrous toluene. The MesCOOH acts as a crucial proton-shuttle, facilitating the concerted metalation-deprotonation (CMD) step.

  • Heating: Stir the mixture at 100 °C for 12 hours. The pyrimidine nitrogen coordinates to the Ru(II) center, directing the metal to the ortho C-H bond.

  • Validation Checkpoint: Analyze via ¹H NMR. The disappearance of the ortho-proton signal on the arene ring confirms successful C-H activation and cross-coupling.

  • Cleavage (Optional): To remove the pyrimidine directing group, dissolve the purified product in DMSO, add NaOEt (3.0 equiv), and heat to 120 °C for 6 hours. The electron-deficient pyrimidine undergoes nucleophilic aromatic substitution, releasing the functionalized core.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-propylpyrimidine

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical waste are fundamental to ensuring a safe working environment and protecti...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical waste are fundamental to ensuring a safe working environment and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-5-propylpyrimidine, a substituted pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-5-propylpyrimidine, it is imperative to treat this compound as hazardous, adhering to the most stringent safety protocols applicable to related pyrimidine derivatives.

The causality behind treating a compound with unknown specific data as hazardous lies in the precautionary principle. Many pyrimidine derivatives exhibit various levels of toxicity and reactivity.[1][2][3] Therefore, assuming a hazard profile that includes potential flammability, toxicity (oral, dermal, and inhalation), and skin/eye irritation is a prudent and necessary safety measure.[1][2][3]

Part 1: Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, a thorough risk assessment must be conducted. This involves consulting available literature for structurally similar compounds and being fully prepared for potential hazards.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, the correct PPE minimizes exposure through all potential routes.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting chemical safety goggles or a full-face shield.[4]Protects against splashes and potential vapors that can cause serious eye damage.[1]
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene).Prevents skin contact, as many organic compounds can be absorbed through the skin and may cause irritation or toxicity.[2][3]
Body Protection A flame-retardant lab coat or chemical-resistant apron.Protects against spills and splashes, minimizing skin contact.[1]
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of aerosol or dust formation, or if working outside of a certified chemical fume hood.[4]Pyrimidine derivatives can be harmful if inhaled, potentially causing respiratory irritation.[1][5]
Engineering Controls

Proper ventilation is critical to minimize the inhalation of potentially harmful vapors.

  • Chemical Fume Hood: All handling and preparation for the disposal of 2-Methyl-5-propylpyrimidine should be conducted within a certified chemical fume hood.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are unobstructed and readily accessible in the immediate work area.[4]

Part 2: Step-by-Step Disposal Protocol

The systematic and compliant disposal of chemical waste is a multi-step process that requires careful planning and execution.

Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.

  • Waste Characterization: Since specific hazard data for 2-Methyl-5-propylpyrimidine is not available, it must be classified as hazardous chemical waste.

  • Designated Waste Containers: Use separate, clearly labeled, leak-proof, and chemically compatible containers for different waste streams (solid, liquid, sharps).[4][7]

    • Solid Waste: For solid 2-Methyl-5-propylpyrimidine, use a labeled, sealed, and compatible solid waste container.[7]

    • Liquid Waste: If 2-Methyl-5-propylpyrimidine is in a solution, collect it in a labeled, sealed, and compatible liquid waste container. Do not mix with other solvent wastes unless their compatibility has been verified.[4]

    • Contaminated Labware: Items such as gloves, wipes, and weighing paper contaminated with 2-Methyl-5-propylpyrimidine should be placed in a designated solid waste container.[7]

    • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[4]

Container Management

Proper management of waste containers is essential to prevent leaks, spills, and exposure.

  • Container Type: Whenever possible, use the original manufacturer's container. If a different container is used, ensure it is clean, in good condition, and made of a compatible material.[4]

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Methyl-5-propylpyrimidine"

    • The accumulation start date

    • Associated hazards (e.g., Flammable, Toxic, Irritant)[7]

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[7]

Storage and Accumulation

Waste must be stored safely pending pickup by a licensed disposal company.

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[4]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to contain any potential leaks.

  • Incompatible Materials: Store containers of 2-Methyl-5-propylpyrimidine waste away from incompatible materials, such as strong oxidizing agents, strong acids, and acid chlorides.[8][9]

Spill Management

In the event of a spill, a swift and appropriate response is critical to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[7]

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[7]

Part 3: Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-5-propylpyrimidine.

DisposalWorkflow Disposal Workflow for 2-Methyl-5-propylpyrimidine cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: 2-Methyl-5-propylpyrimidine Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glass) waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Puncture-Resistant Sharps Container sharps_waste->sharps_container store_saa Store in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->store_saa sharps_container->store_saa ehs_contact Contact EHS for Pickup by Licensed Waste Vendor store_saa->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Decision-making workflow for the safe disposal of 2-Methyl-5-propylpyrimidine.

Part 4: Final Disposal and Decontamination

The ultimate disposal of hazardous waste must be handled by certified professionals.

Professional Disposal
  • Licensed Waste Management Company: The primary and recommended method for the disposal of 2-Methyl-5-propylpyrimidine is through a licensed environmental waste management company.[7]

  • Incineration: A common method for the disposal of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][10]

  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. Provide them with an accurate inventory, including the chemical name and quantity.[7]

Decontamination of Empty Containers

Empty containers that held 2-Methyl-5-propylpyrimidine must also be managed properly.

  • Triple Rinsing: Triple rinse empty containers with a suitable solvent (e.g., acetone, ethanol).[7]

  • Rinsate Collection: The rinsate must be collected and disposed of as hazardous liquid waste.[7]

  • Container Disposal: Once properly decontaminated, the empty container may be disposed of as non-hazardous waste, though it is crucial to consult local regulations. Puncturing the container can prevent its reuse.[7][10]

By adhering to these rigorous protocols, laboratory professionals can ensure the safe and compliant disposal of 2-Methyl-5-propylpyrimidine, upholding their commitment to safety and environmental stewardship.

References

  • BroadPharm. (2026, February 25).
  • MilliporeSigma. (2025, November 6).
  • MedchemExpress.com. (2025, May 29).
  • Fisher Scientific. (2015, July 14).
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Handling

Personal protective equipment for handling 2-Methyl-5-propylpyrimidine

Essential Safety and Handling Guide for 2-Methyl-5-propylpyrimidine This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 2-Methyl-5-propylpyrimidine. Tailored for...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-Methyl-5-propylpyrimidine

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 2-Methyl-5-propylpyrimidine. Tailored for researchers, scientists, and drug development professionals, this document is designed to be your trusted resource for laboratory safety and chemical management, ensuring that best practices are not just listed but understood in the context of their scientific importance.

Hazard Assessment and Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a thorough understanding of potential hazards and the use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for handling 2-Methyl-5-propylpyrimidine, with the rationale rooted in preventing potential exposure routes.[5]

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and face shieldMandatory to prevent eye contact with splashes or aerosols which can cause serious irritation.[1][6] A face shield should be worn over goggles when there is a heightened risk of splashing.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Essential to avoid skin contact, which can lead to irritation.[1][7] Gloves must be inspected before use and changed immediately if contaminated.[7][8]
Body Protection Flame-retardant lab coatA fully buttoned lab coat protects the skin from accidental spills.[1][9]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the compound in poorly ventilated areas or when the formation of aerosols or dust is likely, to prevent respiratory tract irritation.[1][2][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 2-Methyl-5-propylpyrimidine is critical to minimize risk. The following protocol is designed to guide you through each stage of the process, from preparation to post-handling decontamination.

Preparation
  • Area and Equipment Check : Before beginning work, ensure that the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[8] Verify that the fume hood is functioning correctly.

  • Safety Equipment Accessibility : Confirm that safety showers and eyewash stations are unobstructed and readily accessible.[1]

  • PPE Inspection : Carefully inspect all PPE for any signs of damage before donning it.

Handling the Chemical
  • Work in a Ventilated Area : All handling of 2-Methyl-5-propylpyrimidine should be conducted in a well-ventilated area, with a chemical fume hood being the preferred location to minimize inhalation exposure.[7][10]

  • Avoid Contamination : Do not eat, drink, or smoke in the handling area.[1][10]

  • Grounding : If the compound is a liquid, use non-sparking tools and take precautionary measures against static discharge.[7][9]

  • Accurate Labeling : Ensure all containers are clearly and accurately labeled.[1]

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate the work surface and any equipment used.

  • Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][8]

  • PPE Removal and Disposal : Remove PPE in a manner that avoids cross-contamination and dispose of single-use items in the designated hazardous waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3][11]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[11][12]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]
Small Spills For small spills, carefully sweep or wipe up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][13]
Large Spills For large spills, evacuate the area.[7] Wear appropriate PPE and contain the spill.[2] Prevent the material from entering drains or waterways.[2][14] Absorb with an inert material and place in a designated hazardous waste container.[15][16]

Disposal Plan

Proper disposal of 2-Methyl-5-propylpyrimidine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization : All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[8]

  • Waste Segregation : Do not mix this waste with other waste streams.[9][14]

  • Containerization : Store waste in clearly labeled, sealed containers.

  • Licensed Disposal : Arrange for the disposal of all hazardous waste through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[1][14]

Workflow for Safe Handling and Disposal

The following diagram provides a visual representation of the logical workflow for the safe handling and disposal of 2-Methyl-5-propylpyrimidine.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Area & Equipment Check prep_safety Safety Equipment Accessible prep_area->prep_safety prep_ppe Inspect PPE prep_safety->prep_ppe handle_vent Work in Ventilated Area prep_ppe->handle_vent handle_avoid Avoid Contamination handle_vent->handle_avoid handle_ground Grounding (if liquid) handle_avoid->handle_ground handle_label Accurate Labeling handle_ground->handle_label post_decon Decontaminate handle_label->post_decon post_wash Wash Hands post_decon->post_wash post_ppe Remove & Dispose of PPE post_wash->post_ppe disp_char Characterize as Hazardous post_ppe->disp_char disp_seg Segregate Waste disp_char->disp_seg disp_cont Containerize disp_seg->disp_cont disp_lic Licensed Disposal disp_cont->disp_lic

Sources

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